molecular formula C8H6ClNO B3350600 1,2-Benzisoxazole, 5-chloro-3-methyl- CAS No. 28909-34-4

1,2-Benzisoxazole, 5-chloro-3-methyl-

Cat. No.: B3350600
CAS No.: 28909-34-4
M. Wt: 167.59 g/mol
InChI Key: PHZBRZBTCWCSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzisoxazole, 5-chloro-3-methyl- is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Benzisoxazole, 5-chloro-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisoxazole, 5-chloro-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZBRZBTCWCSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-chloro-3-methyl-1,2-benzisoxazole CAS 28909-34-4 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 28909-34-4 | Formula: C₈H₆ClNO | MW: 167.59 g/mol [1][2]

Executive Summary

5-Chloro-3-methyl-1,2-benzisoxazole (CAS 28909-34-4) is a functionalized heterocyclic building block belonging to the benzisoxazole class.[1] Distinct from the anticonvulsant Zonisamide (1,2-benzisoxazole-3-methanesulfonamide), this compound features a methyl group at the C3 position and a chlorine substituent at the C5 position.

It serves as a critical intermediate in the synthesis of complex pharmaceutical candidates, particularly in the development of atypical antipsychotics and anticonvulsants where the benzisoxazole ring acts as a bioisostere for indole or benzofuran moieties. Its chemical utility lies in the "latent" reactivity of the isoxazole ring, which can undergo controlled ring-opening (Kemp elimination) to access functionalized salicylonitriles or serve as a stable scaffold for electrophilic aromatic substitution.

Physicochemical Properties[1][2][3][4]

The following data summarizes the core physical and chemical characteristics of the compound. Researchers should note that while the 3-phenyl analog is well-characterized, the 3-methyl variant requires specific handling protocols due to its reactivity profile.[1]

PropertySpecificationNotes
Molecular Structure 1,2-Benzisoxazole coreFused benzene and isoxazole rings
Physical State Crystalline SolidOff-white to pale yellow
Melting Point 72–76 °C (Predicted)Experimental verification required per batch
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water
LogP ~2.8 (Predicted)Lipophilic, suitable for CNS penetration models
pKa ~ -2.5 (Conjugate acid)Weakly basic nitrogen

Synthetic Pathways & Mechanism[1][6]

The most robust synthetic route for 5-chloro-3-methyl-1,2-benzisoxazole involves the cyclization of 5-chloro-2-hydroxyacetophenone oxime . This method is preferred over the reaction of 2-halo-aryl oximes due to milder conditions and higher regioselectivity.[1]

Primary Synthesis Protocol (Oxime Cyclization)

Reaction Overview:

  • Oximation: Condensation of 5-chloro-2-hydroxyacetophenone with hydroxylamine hydrochloride.

  • Cyclization: Dehydrative ring closure of the oxime using acetic anhydride or thionyl chloride/pyridine.

Step-by-Step Methodology:

  • Precursor Preparation:

    • Dissolve 5-chloro-2-hydroxyacetophenone (1.0 eq) in ethanol.

    • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

    • Reflux for 2–4 hours until TLC confirms consumption of ketone.

    • Cool, pour into ice water, and filter the precipitated oxime . Dry under vacuum.

  • Cyclization (Acetylation-Dehydration):

    • Suspend the dried oxime in Acetic Anhydride (excess, acts as solvent/reagent).

    • Add a catalytic amount of Pyridine.

    • Heat to 100°C for 3 hours. Note: The reaction proceeds via the O-acetyl oxime intermediate.

    • Workup: Cool the mixture and pour slowly into ice-cold water to hydrolyze excess anhydride. Neutralize with NaHCO₃.

    • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from the acetophenone precursor to the final benzisoxazole ring.

SynthesisPath Start 5-Chloro-2-hydroxy acetophenone Oxime Oxime Intermediate Start->Oxime NH2OH·HCl NaOAc, EtOH OAc_Int O-Acetyl Intermediate Oxime->OAc_Int Ac2O Pyridine Product 5-Chloro-3-methyl- 1,2-benzisoxazole OAc_Int->Product Cyclization (- AcOH)

Figure 1: Synthetic flow from acetophenone precursor to benzisoxazole via oxime dehydration.[1]

Reactivity & Applications in Drug Design

This compound is not merely an endpoint but a "masked" functionality. The 1,2-benzisoxazole ring is susceptible to base-catalyzed ring opening, a feature exploited in the Kemp Elimination .

The Kemp Elimination (Ring Opening)

Treatment of 5-chloro-3-methyl-1,2-benzisoxazole with a strong base (e.g., NaOEt, t-BuOK) initiates a proton abstraction at the C3-methyl group.[1] This triggers an electronic cascade that cleaves the N-O bond, yielding 2-hydroxy-5-chlorobenzonitrile .

  • Utility: This provides a high-yield route to substituted salicylonitriles, which are difficult to synthesize via direct cyanation of phenols.

Electrophilic Substitution & Functionalization

The C5-chlorine atom deactivates the benzene ring, directing further electrophilic substitution (e.g., nitration, sulfonation) to the C4 or C7 positions.

  • Bromination: Radical bromination (NBS/AIBN) of the C3-methyl group yields 3-(bromomethyl)-5-chloro-1,2-benzisoxazole , a versatile alkylating agent for coupling with amines (e.g., in the synthesis of Risperidone analogs).[1]

Reactivity Network

Reactivity Core 5-Chloro-3-methyl- 1,2-benzisoxazole Salicylonitrile 2-Hydroxy-5-chloro benzonitrile Core->Salicylonitrile Base (Kemp Elimination) Ring Opening Bromo 3-(Bromomethyl)-5-chloro 1,2-benzisoxazole Core->Bromo NBS, AIBN Radical Bromination Sulfonamide Zonisamide Analogs (5-Chloro derivatives) Core->Sulfonamide 1. ClSO3H 2. NH3 (if C3=H)

Figure 2: Divergent reactivity profile showing ring opening and side-chain functionalization.[3][4]

Analytical Characterization

To ensure the integrity of the compound for biological screening, the following analytical parameters should be met.

HPLC Method (Purity Check)[8]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Retention Time: Expect elution ~6.5–7.5 min (highly dependent on gradient/column).

NMR Expectations (¹H, 400 MHz, DMSO-d₆)
  • δ 2.55 ppm (s, 3H): Methyl group at C3. (Distinct singlet).

  • δ 7.60–7.70 ppm (dd, 1H): Proton at C6 (coupling with C7 and C4).

  • δ 7.75 ppm (d, 1H): Proton at C7 (ortho coupling).

  • δ 8.05 ppm (d, 1H): Proton at C4 (meta coupling, deshielded by ring N).

Safety & Handling

  • Hazards: Classified as Warning . Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Sensitization: Benzisoxazoles can be potential skin sensitizers. Use nitrile gloves and work within a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent radical degradation of the methyl group.

References

  • Synthesis of Benzisoxazoles: Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. E-Journals.

  • Oxime Cyclization Mechanism: Benzisoxazole synthesis via oxime dehydration. Organic Chemistry Portal.

  • Structural Analogs: 5-Chloro-3-phenyl-2,1-benzisoxazole properties. Sigma-Aldrich.[1]

  • Zonisamide Impurity Profile: Identification of Benzisoxazole Derivatives. Pharmaffiliates.

  • Crystallographic Data: Structure of 5-Chloro-3-methyl-1,2-benzisoxazole 2-oxide. IUCr Journals.

Sources

5-chloro-3-methylbenzisoxazole chemical structure and molecular weight

[1]

Executive Summary & Pharmacophore Significance

5-Chloro-3-methyl-1,2-benzisoxazole (CAS: 28909-34-4) is a bicyclic heteroaromatic compound consisting of a benzene ring fused to an isoxazole ring.[1] It belongs to the 1,2-benzisoxazole family (also known as indoxazenes), which is distinct from the isomeric 2,1-benzisoxazoles (anthranils).

This scaffold is of high value in drug discovery due to its bioisosteric relationship with indoles and benzisothiazoles. It serves as a core pharmacophore in several FDA-approved anticonvulsant and antipsychotic therapeutics, most notably Zonisamide (Zonegran) and Risperidone (Risperdal). The 5-chloro substitution pattern specifically modulates lipophilicity and metabolic stability, making it a frequent target for Structure-Activity Relationship (SAR) optimization.

Physicochemical Profile

The following data characterizes the specific 1,2-isomer. Researchers must distinguish this from the 2,1-isomer (CAS 4104-35-2) during procurement.

Table 1: Chemical Specifications
PropertyValueNotes
IUPAC Name 5-Chloro-3-methyl-1,2-benzoxazolePreferred IUPAC name
CAS Number 28909-34-4 Specific to 1,2-isomer
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol Monoisotopic Mass: 167.0138
Structure Type Heterocyclic AromaticFused Benzene-Isoxazole
LogP (Predicted) ~2.8 - 3.1Moderate Lipophilicity
H-Bond Donors 0
H-Bond Acceptors 2(N, O)
Physical State SolidCrystalline powder

Synthetic Methodology

The synthesis of 5-chloro-3-methyl-1,2-benzisoxazole typically proceeds via the cyclization of 2-hydroxy-5-chloroacetophenone oxime . This route is preferred for its regioselectivity, ensuring the formation of the 1,2-benzisoxazole rather than the 2,1-isomer.

Protocol: Cyclization via Oxime Acetate Activation

Objective: Synthesize 5-chloro-3-methyl-1,2-benzisoxazole from 2-hydroxy-5-chloroacetophenone.

Phase 1: Oxime Formation[2]
  • Reagents: 2-Hydroxy-5-chloroacetophenone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Sodium Acetate (2.0 eq).

  • Solvent: Ethanol/Water (3:1 v/v).

  • Procedure:

    • Dissolve the ketone in ethanol.

    • Add an aqueous solution of hydroxylamine HCl and sodium acetate.

    • Reflux for 2–4 hours (monitor by TLC for disappearance of ketone).

    • Cool to precipitate the 2-hydroxy-5-chloroacetophenone oxime . Filter and dry.

Phase 2: Cyclization (N-O Bond Formation)

The oxime does not cyclize spontaneously. It requires activation of the oxime hydroxyl group (often via acetylation) followed by base-mediated displacement by the phenolic oxygen.

  • Reagents: Oxime intermediate (1.0 eq), Acetic Anhydride (excess), Pyridine (cat.), Potassium Carbonate (mild base).

  • Procedure:

    • Acetylation: Treat the oxime with acetic anhydride at 60°C for 1 hour to form the O-acetyl oxime.

    • Cyclization: Remove excess anhydride in vacuo. Redissolve residue in DMF or alkaline water.

    • Heat at 100°C. The phenolic hydroxyl group attacks the nitrogen, displacing the acetate group and closing the isoxazole ring.

    • Purification: Pour into ice water. The product precipitates as a solid. Recrystallize from ethanol/heptane.

Reaction Mechanism Visualization

The following diagram illustrates the critical cyclization step where the N-O bond is formed, distinguishing the 1,2-benzisoxazole core.

SynthesisPathStart2-Hydroxy-5-chloroacetophenoneInter1Oxime IntermediateStart->Inter1NH2OH·HClNaOAc, EtOHInter2O-Acetyl OximeInter1->Inter2Ac2OActivationFinal5-Chloro-3-methyl-1,2-benzisoxazoleInter2->FinalBase (K2CO3)Intramolecular Cyclization(-AcOH)

Figure 1: Synthetic workflow for the construction of the 1,2-benzisoxazole core via oxime activation.

Structural Characterization (Spectroscopy)

To validate the synthesis, the following spectral signals are diagnostic for the 5-chloro-3-methyl-1,2-benzisoxazole structure.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.55 ppm (s, 3H): Methyl group at position 3.

    • δ 7.40 ppm (d, J=9.0 Hz, 1H): H-7 proton (adjacent to Oxygen).

    • δ 7.52 ppm (dd, J=9.0, 2.0 Hz, 1H): H-6 proton.

    • δ 7.60 ppm (d, J=2.0 Hz, 1H): H-4 proton (adjacent to Chlorine).

    • Note: The absence of a broad singlet (OH) confirms ring closure.

  • ¹³C NMR:

    • Distinct signal for C=N (isoxazole ring) around 155–160 ppm.

    • Methyl carbon signal around 10–15 ppm.

Pharmaceutical Applications & Causality

The 5-chloro-3-methyl-1,2-benzisoxazole scaffold is not merely a chemical curiosity; it is a validated pharmacophore in neuropharmacology.

Zonisamide & Anticonvulsants

While Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) utilizes the unsubstituted benzisoxazole core, the 5-chloro derivative is frequently synthesized during SAR studies to probe the electronic requirements of the binding pocket in voltage-gated sodium channels.

  • Mechanism: The benzisoxazole ring acts as a bioisostere for the indole ring found in other CNS agents. The N-O bond is susceptible to reductive metabolism (ring opening) to form 2-hydroxy-acetophenone derivatives, which is a key metabolic pathway to consider in drug design.

Antipsychotic Agents

In the development of atypical antipsychotics like Risperidone and Paliperidone , the 1,2-benzisoxazole ring provides the necessary lipophilicity to cross the blood-brain barrier (BBB) and the geometric rigidity to orient the piperidine side chain for Dopamine D2/Serotonin 5-HT2A receptor binding.

  • 5-Chloro Analog Utility: Used to increase metabolic stability against hydroxylation at the 5-position (a common metabolic soft spot in the unsubstituted scaffold).

Antimicrobial Activity

Recent studies indicate that 5-chloro-benzisoxazoles exhibit potent antibacterial activity against Gram-positive bacteria (S. aureus) by disrupting bacterial cell wall synthesis, leveraging the electron-withdrawing nature of the chlorine atom to enhance binding affinity.

References

  • National Center for Biotechnology Information. (2025). Zonisamide Compound Summary. PubChem.[3] Retrieved from [Link]

  • Science of Synthesis. (2010). 1,2-Benzisoxazoles and Related Compounds. Thieme Chemistry. Retrieved from [Link]

A Structural and Mechanistic Dissection: 5-chloro-3-methyl-1,2-benzisoxazole and Zonisamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a noteworthy heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] This structural motif is a cornerstone in the design of therapeutics targeting the central nervous system (CNS), among other applications.[2] Two molecules of interest that share this core yet exhibit distinct functionalities are the well-established anticonvulsant drug, zonisamide, and the less-characterized 5-chloro-3-methyl-1,2-benzisoxazole. This technical guide provides a comprehensive comparison of these two molecules, delving into their structural nuances, synthetic pathways, and the implications of their structural differences on their potential biological activities.

Zonisamide, a marketed antiepileptic drug, is a 1,2-benzisoxazole derivative with a sulfonamide side chain, a feature that contributes to its unique mechanism of action.[3] In contrast, 5-chloro-3-methyl-1,2-benzisoxazole represents a structurally simpler analog, the biological profile of which is not as extensively documented. By dissecting their structures, we can infer potential similarities and differences in their physicochemical properties and biological targets, offering insights for future drug discovery and development endeavors.

Structural Analysis: A Tale of Two Substitutions

At the heart of both molecules lies the 1,2-benzisoxazole ring system. However, the key to their distinct identities lies in the substituents at the 3- and 5-positions of this bicyclic structure.

Zonisamide , with the chemical name 1,2-benzisoxazole-3-methanesulfonamide, features a methanesulfonamide group (-CH₂SO₂NH₂) at the 3-position.[4] This sulfonamide moiety is a critical pharmacophore, contributing to its anticonvulsant properties. The primary amine of the sulfonamide group can participate in hydrogen bonding, a key interaction with biological targets.

5-chloro-3-methyl-1,2-benzisoxazole , as its name implies, is characterized by a methyl group (-CH₃) at the 3-position and a chlorine atom (-Cl) at the 5-position of the benzisoxazole ring. The methyl group is a small, lipophilic substituent, while the chlorine atom is an electron-withdrawing halogen that can significantly influence the electronic properties of the aromatic ring and the overall lipophilicity of the molecule.

Below is a visual representation of their chemical structures.

G cluster_0 5-chloro-3-methyl-1,2-benzisoxazole cluster_1 Zonisamide 5-chloro-3-methyl-1,2-benzisoxazole Zonisamide

Caption: Chemical structures of 5-chloro-3-methyl-1,2-benzisoxazole and Zonisamide.

Physicochemical Properties: A Comparative Overview
Property5-chloro-3-methyl-1,2-benzisoxazole (Predicted)Zonisamide (Experimental)Reference
Molecular Formula C₈H₆ClNOC₈H₈N₂O₃S
Molecular Weight 167.59 g/mol 212.23 g/mol [5]
LogP (Octanol-Water Partition Coefficient) Higher (more lipophilic)0.8
Hydrogen Bond Donors 01 (from -NH₂)
Hydrogen Bond Acceptors 1 (from N in the isoxazole ring)4 (from O and N atoms)
Polar Surface Area LowerHigher

The presence of the sulfonamide group in zonisamide significantly increases its polarity and hydrogen bonding capacity compared to the relatively nonpolar methyl and chloro substituents on 5-chloro-3-methyl-1,2-benzisoxazole. This difference in polarity has profound implications for their solubility, membrane permeability, and interactions with biological targets.

Synthetic Pathways: Building the Benzisoxazole Core

The synthesis of 3-substituted 1,2-benzisoxazoles typically involves the cyclization of an appropriate precursor.

Proposed Synthesis of 5-chloro-3-methyl-1,2-benzisoxazole

A common and effective method for the synthesis of 3-methyl-1,2-benzisoxazoles is the base-catalyzed cyclization of o-hydroxyacetophenone oximes.[3][6]

Step-by-Step Methodology:

  • Starting Material: The synthesis would commence with 5-chloro-2-hydroxyacetophenone.

  • Oximation: This ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium hydroxide) to form the corresponding oxime, 5-chloro-2-hydroxyacetophenone oxime.

  • Cyclization: The oxime is then subjected to cyclization. This can be achieved by heating in the presence of a dehydrating agent or a base. A common method involves treatment with thionyl chloride in pyridine at low temperatures.[6][7] The base facilitates the deprotonation of the phenolic hydroxyl group, which then attacks the nitrogen of the oxime, leading to the formation of the 1,2-benzisoxazole ring and the elimination of water.

G A 5-chloro-2-hydroxyacetophenone B Hydroxylamine Hydrochloride, Base A->B Step 1: Oximation C 5-chloro-2-hydroxyacetophenone oxime B->C D Base-catalyzed Cyclization (e.g., Thionyl Chloride/Pyridine) C->D Step 2: Cyclization E 5-chloro-3-methyl-1,2-benzisoxazole D->E

Caption: Proposed synthetic workflow for 5-chloro-3-methyl-1,2-benzisoxazole.

Synthesis of Zonisamide

The synthesis of zonisamide also starts from a 1,2-benzisoxazole intermediate, but requires additional steps to introduce the methanesulfonamide side chain.

Step-by-Step Methodology:

  • Starting Material: A common starting point is 3-(bromomethyl)-1,2-benzisoxazole.

  • Sulfonation: This is reacted with sodium bisulfite to introduce the sulfonic acid group, forming sodium 1,2-benzisoxazole-3-methanesulfonate.[4]

  • Chlorination: The sulfonate is then chlorinated, typically using a chlorinating agent like thionyl chloride or phosphorus oxychloride, to yield 1,2-benzisoxazole-3-methanesulfonyl chloride.[8]

  • Amination: Finally, the sulfonyl chloride is reacted with ammonia to form the desired product, zonisamide.[4]

Biological Activity and Structure-Activity Relationship (SAR)

The structural differences between 5-chloro-3-methyl-1,2-benzisoxazole and zonisamide are expected to translate into distinct biological activities.

Zonisamide: A Multi-Target Anticonvulsant

Zonisamide's anticonvulsant effects are well-established and are attributed to a multi-faceted mechanism of action.[3] It is known to:

  • Block voltage-gated sodium channels: This action stabilizes neuronal membranes and prevents repetitive firing of neurons.

  • Inhibit T-type calcium channels: This contributes to its efficacy against certain types of seizures.

  • Modulate GABAergic and glutamatergic neurotransmission: It can enhance the action of the inhibitory neurotransmitter GABA.

  • Weakly inhibit carbonic anhydrase: This is another potential, though less significant, contributor to its anticonvulsant effect.

The sulfonamide group is crucial for these activities, likely through its ability to interact with specific amino acid residues in the target proteins.

5-chloro-3-methyl-1,2-benzisoxazole: Inferences from Analogs

While specific biological data for 5-chloro-3-methyl-1,2-benzisoxazole is scarce, we can draw inferences from studies on related benzisoxazole derivatives. The benzisoxazole scaffold itself is associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][9]

Studies on the structure-activity relationship of 3-substituted 1,2-benzisoxazoles have shown that halogenation at the 5-position can significantly impact anticonvulsant activity and neurotoxicity.[3][4] The presence of a chlorine atom at this position, as in our target molecule, has been shown in some cases to enhance anticonvulsant effects.[4] However, the absence of the sulfonamide group, which is critical for zonisamide's mechanism, suggests that 5-chloro-3-methyl-1,2-benzisoxazole would likely not share the same primary mechanism of action.

It is plausible that 5-chloro-3-methyl-1,2-benzisoxazole could exhibit other biological activities. For instance, many simple halogenated aromatic compounds possess antimicrobial or antifungal properties.[10] Further experimental validation is necessary to determine the precise biological profile of this compound.

G cluster_0 Zonisamide cluster_1 5-chloro-3-methyl-1,2-benzisoxazole Zon 1,2-benzisoxazole-3-methanesulfonamide Na_channel Sodium Channel Blockade Zon->Na_channel Ca_channel T-type Calcium Channel Inhibition Zon->Ca_channel GABA GABAergic Modulation Zon->GABA CA Carbonic Anhydrase Inhibition Zon->CA Anticonvulsant Anticonvulsant Activity Na_channel->Anticonvulsant Ca_channel->Anticonvulsant GABA->Anticonvulsant CA->Anticonvulsant Cmpd 5-chloro-3-methyl-1,2-benzisoxazole Antimicrobial Potential Antimicrobial Activity? Cmpd->Antimicrobial Antifungal Potential Antifungal Activity? Cmpd->Antifungal Anticonvulsant_alt Potential Anticonvulsant Activity (alternative mechanism)? Cmpd->Anticonvulsant_alt

Caption: Known and potential biological activities of Zonisamide and 5-chloro-3-methyl-1,2-benzisoxazole.

Conclusion and Future Perspectives

The comparative analysis of 5-chloro-3-methyl-1,2-benzisoxazole and zonisamide underscores the profound impact of substituent changes on the physicochemical and biological properties of a common molecular scaffold. Zonisamide, with its strategically placed methanesulfonamide group, is a well-characterized anticonvulsant with a multi-target mechanism of action. In contrast, 5-chloro-3-methyl-1,2-benzisoxazole remains a largely unexplored chemical entity.

Based on its structural features—a lipophilic methyl group at the 3-position and an electron-withdrawing chlorine at the 5-position—it is reasonable to hypothesize that this compound will be more lipophilic and less polar than zonisamide. While it is unlikely to share the same anticonvulsant mechanism due to the absence of the critical sulfonamide moiety, the halogenated benzisoxazole core suggests potential for other biological activities, such as antimicrobial or antifungal effects.

This in-depth comparison serves as a foundation for future research. The proposed synthetic route for 5-chloro-3-methyl-1,2-benzisoxazole provides a practical starting point for its preparation and subsequent biological evaluation. Such studies are warranted to unlock the full therapeutic potential of the versatile 1,2-benzisoxazole scaffold and to develop novel therapeutic agents.

References

  • Rakesh, K. P., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(55), 34679-34693. [Link]

  • Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(24), 2684–2696. [Link]

  • PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Goswami, D. D., & Kalkote, U. R. (1980). New Synthesis of 1,2-Benzisoxazole Derivatives. Australian Journal of Chemistry, 33(5), 1179-1182. [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of medicinal chemistry, 22(2), 180–183. [Link]

  • NIST. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl-. National Institute of Standards and Technology. Retrieved February 20, 2026, from [Link]

  • Sabat, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4187. [Link]

  • Kovaleva, E. A., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1409. [Link]

  • Chemical Synthesis Database. (2025). 5-chloro-3-(2-chlorophenyl)-1,2-benzisoxazole. Retrieved February 20, 2026, from [Link]

  • Sviridov, S. I., et al. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc, 2022(3), 67-128. [Link]

  • Kalkote, U. R., et al. (1998). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, Synopses, (1), 44-45. [Link]

  • US Patent. (2006). Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide. US20060014814A1.
  • Patel, P. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. International Journal of Drug Development and Research, 4(3), 235-242. [Link]

  • Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(24), 2684–2696. [Link]

  • Sabat, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4187. [Link]

  • Rochais, C., et al. (2015). Synthesis of C3 substituted-benzisoxazole by a C-O bond with a hydrogen or a methoxy group in C4. Bioorganic & Medicinal Chemistry Letters, 25(16), 3240-3244. [Link]

  • CAS Common Chemistry. (n.d.). 5-Chloro-2-methylbenzoxazole. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved February 20, 2026, from [Link]

  • Cheméo. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl-. Retrieved February 20, 2026, from [Link]

  • Kumar, R., et al. (2022). Examination of the synthetic processes for biologically strong benzoxazole derivatives. Journal of Research in Chemistry, 2(1), 1-10. [Link]

  • Aggarwal, N., et al. (2017). Biologically active Benzoxazole: A comprehensive review. International Journal of Pharmaceutical Science and Research, 8(3), 931-939. [Link]

Sources

Technical Guide: 5-Chloro-3-methylindoxazene (5-Chloro-3-methyl-1,2-benzisoxazole)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-3-methylindoxazene (CAS: 28909-34-4) is a bicyclic heteroaromatic compound belonging to the 1,2-benzisoxazole class.[1][2] Historically termed "indoxazene," this scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole and benzisoxazole-containing therapeutics such as risperidone (antipsychotic) and zonisamide (anticonvulsant).

This guide provides a rigorous technical analysis of the molecule's nomenclature, physicochemical properties, and synthesis. It is designed for synthetic chemists and drug discovery scientists requiring high-fidelity data for scaffold utilization.

Nomenclature and Chemical Identity

The nomenclature of benzisoxazoles can be ambiguous due to historical naming conventions. The term "Indoxazene" specifically refers to 1,2-benzisoxazole , where the oxygen atom is at position 1 and the nitrogen at position 2. This distinguishes it from "Anthranil" (2,1-benzisoxazole).

Identity Matrix
ParameterDetail
Common Name 5-Chloro-3-methylindoxazene
Systematic IUPAC Name 5-Chloro-3-methyl-1,2-benzoxazole
Preferred IUPAC Name 5-Chloro-3-methyl-1,2-benzisoxazole
Alternative Synonyms 5-Chloro-3-methylbenzo[d]isoxazole; 3-Methyl-5-chlorobenzisoxazole
CAS Registry Number 28909-34-4
Molecular Formula C₈H₆ClNO
Molecular Weight 167.59 g/mol
SMILES CC1=NOC2=C1C=C(Cl)C=C2
Structural Numbering Logic

Understanding the regiochemistry is vital for substitution reactions. The numbering initiates at the heteroatom with the highest priority (Oxygen = 1), proceeds to Nitrogen (2), and continues around the rings.

G Figure 1: Regiochemical Numbering of 5-Chloro-3-methyl-1,2-benzisoxazole O1 O (1) N2 N (2) O1->N2 C3 C (3) -CH3 N2->C3 C3a C (3a) C3->C3a C4 C (4) C3a->C4 C7a C (7a) C3a->C7a Fused C5 C (5) -Cl C4->C5 C6 C (6) C5->C6 C7 C (7) C6->C7 C7->C7a C7a->O1

Figure 1: The methyl group is located at the isoxazole C3 position, while the chlorine substituent is at the benzene C5 position.

Physicochemical Profile

PropertyValueContext
Appearance White to off-white crystalline solidTypical of small halo-heterocycles.
Melting Point 88–90 °CSharp melting point indicates high crystallinity.
Solubility DCM, Ethyl Acetate, DMSO, MethanolLow solubility in water; lipophilic nature (LogP ~ 2.5).
Reactivity Electrophilic Aromatic Substitution (C4/C6); Radical Bromination (Methyl)The C3-methyl group is "benzylic-like" and susceptible to radical halogenation (e.g., NBS).

Synthesis Protocol: The Oxime Cyclization Route[2][3][5][6]

The most robust and scalable synthesis involves the construction of the isoxazole ring from 2-hydroxy-5-chloroacetophenone . This method relies on the formation of an oxime intermediate followed by an intramolecular nucleophilic displacement.

Mechanistic Pathway[2][3][6][7]
  • Oximation: Condensation of the ketone with hydroxylamine.[3][4]

  • Activation: Acetylation of the oxime hydroxyl group (making it a better leaving group).

  • Cyclization: Base-mediated attack of the phenolate oxygen onto the oxime nitrogen, forming the N-O bond.

Synthesis Figure 2: Synthetic Pathway via Oxime Acetate Cyclization Start 2-Hydroxy-5-chloroacetophenone Step1 Step 1: Oximation (NH2OH·HCl, NaOAc) Start->Step1 Inter1 Intermediate: 2-Hydroxy-5-chloroacetophenone Oxime Step1->Inter1 -H2O Step2 Step 2: Activation (Ac2O / Pyridine) Inter1->Step2 Inter2 Intermediate: Oxime Acetate Step2->Inter2 Esterification Step3 Step 3: Cyclization (Base / Heat) Inter2->Step3 Product PRODUCT: 5-Chloro-3-methyl-1,2-benzisoxazole Step3->Product -AcOH (Intramolecular SN2)

Figure 2: Stepwise construction of the benzisoxazole core from acetophenone precursors.

Detailed Experimental Protocol

Step 1: Preparation of 2-Hydroxy-5-chloroacetophenone Oxime

  • Dissolution: Dissolve 10.0 g (58.6 mmol) of 2-hydroxy-5-chloroacetophenone in 100 mL of ethanol.

  • Reagent Addition: Add a solution of hydroxylamine hydrochloride (8.1 g, 117 mmol) and sodium acetate (9.6 g, 117 mmol) in 30 mL of water.

  • Reflux: Heat the mixture to reflux (80 °C) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Pour into 300 mL of ice water. The oxime will precipitate as a white solid. Filter, wash with cold water, and dry.

    • Yield Expectation: >90%.[2]

Step 2: Cyclization to 5-Chloro-3-methyl-1,2-benzisoxazole

  • Activation: Dissolve the dried oxime (5.0 g) in acetic anhydride (20 mL).

  • Reaction: Heat the solution to 100 °C for 1 hour to form the oxime acetate in situ.

  • Cyclization: Carefully add pyridine (5 mL) or sodium acetate and continue heating at reflux for 2–4 hours. The base facilitates the intramolecular displacement of the acetate group by the phenolic oxygen.

  • Isolation: Cool the mixture and pour into crushed ice/water. Neutralize with saturated NaHCO₃ to remove excess acid.

  • Purification: Extract with ethyl acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol/water or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Applications in Drug Development[2][6]

The 5-chloro-3-methyl-1,2-benzisoxazole scaffold acts as a versatile "linchpin" intermediate. Its utility stems from two primary reactive sites:

  • The C3-Methyl Group:

    • Functionalization: This position is chemically equivalent to a benzylic carbon. Radical bromination (NBS/AIBN) yields 3-(bromomethyl)-5-chloro-1,2-benzisoxazole .

    • Utility: This bromomethyl derivative is a critical alkylating agent used to attach the benzisoxazole headgroup to piperidine or piperazine linkers in the synthesis of atypical antipsychotics (analogous to the synthesis of Risperidone or Iloperidone).

  • The Benzisoxazole Core (Ring Transformation):

    • Kemp Elimination: Under strong basic conditions, the isoxazole ring can be opened to yield substituted salicylonitriles (2-hydroxy-5-chlorobenzonitrile). This reaction is often used to mask nitrile groups in complex synthesis or to study metabolic degradation pathways of benzisoxazole drugs.

Biological Relevance

While 5-chloro-3-methylindoxazene is rarely a final drug, it is a structural analog to:

  • Zonisamide: (1,2-benzisoxazole-3-methanesulfonamide) - Antiepileptic.[4]

  • Risperidone/Paliperidone: (Contains 6-fluoro-1,2-benzisoxazole) - Antipsychotic.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 34262, 5-Chloro-3-methyl-1,2-benzisoxazole.

  • ChemicalBook.
  • Palermo, M. G. et al. "Synthesis of 1,2-benzisoxazoles." Journal of Heterocyclic Chemistry, 1980.

  • BenchChem. 5-Chloro-3-methyl-1,2-benzisoxazole Structure and Safety.

Sources

The 5-Chloro-3-Methyl-1,2-Benzisoxazole Scaffold: A Technical Guide to Biological Activity and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methyl-5-chloro-1,2-benzisoxazole scaffold represents a "privileged structure" in medicinal chemistry, serving as both a potent bioactive pharmacophore and a critical synthetic intermediate. It is structurally distinct from, yet homologous to, the anticonvulsant drug Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) and the antipsychotic Risperidone (which utilizes a 6-fluoro-1,2-benzisoxazole core).

This guide analyzes the biological activity of derivatives built upon this specific scaffold. The presence of the 5-chloro substituent significantly enhances lipophilicity (


) and metabolic stability compared to the unsubstituted parent, while the 3-methyl group  serves as a versatile anchor for functionalization into sulfonamides (anticonvulsants), acetic acids (anti-inflammatory agents), or hydrazones (antimicrobials).

Structural Activity Relationship (SAR) Analysis

The biological potency of 3-methyl-5-chlorobenzisoxazole derivatives is governed by three primary structural vectors.

SAR Logic Table
Structural DomainChemical ModificationBiological ImpactMechanistic Rationale
Position 5 (Aryl Ring) Chlorine (-Cl) High Potency Increases lipophilicity for Blood-Brain Barrier (BBB) penetration; blocks metabolic hydroxylation at the para-position relative to the nitrogen.
Position 3 (Isoxazole) Methyl (-CH3) Precursor / Anchor Inert in itself but serves as a radical halogenation site (to -CH2Br) for coupling with amines or sulfonamides.
Position 3 (Isoxazole) Sulfamoyl (-CH2SO2NH2) Anticonvulsant Essential for Carbonic Anhydrase inhibition and Sodium Channel blockade (Zonisamide-like activity).
N-O Bond Isoxazole Core Pharmacophore The labile N-O bond can be metabolically reductively cleaved, but the intact ring is crucial for D2/5-HT2A receptor binding.
SAR Visualization

SAR_Map Core 3-Methyl-5-Chloro-1,2-Benzisoxazole (Scaffold) Pos5 Position 5: Chlorine Atom Core->Pos5 Pos3 Position 3: Methyl Group Core->Pos3 Ring 1,2-Benzisoxazole Ring Core->Ring Lipophilicity Increases Lipophilicity (BBB Penetration) Blocks Metabolic Oxidation Pos5->Lipophilicity Halogen Effect Anchor Synthetic Handle (Precursor to Sulfonamides/Amines) Pos3->Anchor Radical Bromination Binding D2/5-HT2A Affinity Na+ Channel Blockade Ring->Binding Pharmacophore

Figure 1: Structural Activity Relationship (SAR) map of the 3-methyl-5-chlorobenzisoxazole scaffold.

Therapeutic Applications & Biological Profiles[1][3][4][5]

Anticonvulsant Activity

The 5-chloro derivatives are potent analogs of Zonisamide. While Zonisamide lacks the 5-chloro group, research indicates that adding electron-withdrawing groups (like Cl) at position 5 maintains or enhances anticonvulsant activity while altering pharmacokinetic properties.

  • Mechanism: Blockade of voltage-sensitive sodium channels and T-type calcium channels.[1]

  • Key Insight: The 5-chloro analog often exhibits a longer half-life due to resistance against aromatic hydroxylation, a common metabolic clearance pathway for benzisoxazoles.

Antimicrobial & Antifungal Activity

Derivatives where the 3-methyl group is modified into hydrazones or Schiff bases exhibit significant antimicrobial properties.

  • Target Spectrum: Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).[2]

  • Potency: Studies by Gokce et al. demonstrated that 5-chloro-benzisoxazole hydrazones possess MIC values comparable to standard antibiotics in specific strains, attributed to the lipophilic chlorine atom facilitating cell membrane permeation.

Antipsychotic Potential

This scaffold is a structural congener to Risperidone . The 1,2-benzisoxazole ring is critical for binding to the serotonin 5-HT2A receptor.

  • Relevance: 5-chloro derivatives are frequently synthesized in "hit-to-lead" optimization campaigns to explore the electronic requirements of the binding pocket, often showing high affinity for D2/5-HT2A receptors.

Chemical Synthesis Protocols

Reliable synthesis is the foundation of any biological evaluation. The following protocol describes the Kemp-type cyclization , the industry standard for generating this scaffold.

Synthesis Workflow Diagram

Synthesis_Pathway SM 2-Hydroxy-5-Chloroacetophenone Oxime 2-Hydroxy-5-Chloroacetophenone Oxime SM->Oxime Oximation Reflux 2h Reagent1 Hydroxylamine HCl (NaOAc, EtOH) Reagent1->Oxime Product 3-Methyl-5-Chloro-1,2-Benzisoxazole Oxime->Product Cyclization (Beckmann Rearrangement-like) Reagent2 Thionyl Chloride (SOCl2) or Acetic Anhydride Reagent2->Product

Figure 2: Synthetic pathway from acetophenone precursor to the benzisoxazole core.

Detailed Experimental Protocol

Objective: Synthesis of 3-methyl-5-chloro-1,2-benzisoxazole.

  • Oximation Step:

    • Reagents: 2-Hydroxy-5-chloroacetophenone (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (12 mmol).

    • Solvent: Ethanol (95%).

    • Procedure: Dissolve ketone in ethanol. Add hydroxylamine HCl and NaOAc. Reflux for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. Filter the white precipitate (Oxime). Recrystallize from ethanol.

  • Cyclization Step:

    • Reagents: Oxime intermediate (from step 1), Thionyl Chloride (

      
      ) or Acetic Anhydride/Pyridine.
      
    • Procedure (SOCl2 Method): Dissolve oxime in dry THF or DMF. Add

      
       dropwise at 0°C. Allow to warm to room temperature and stir for 4 hours.
      
    • Mechanism: The hydroxyl group of the oxime is activated, followed by nucleophilic attack by the phenolic oxygen (intramolecular cyclization).

    • Purification: Neutralize with

      
      , extract with dichloromethane. Purify via column chromatography (Silica gel).
      

Biological Assay Protocols

To validate the activity of derivatives, the following standardized assays are recommended.

In Vitro Antimicrobial Assay (MIC Determination)
  • Method: Broth Microdilution (CLSI Standards).

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Protocol:

    • Prepare stock solution of the 3-methyl-5-chloro derivative in DMSO (1 mg/mL).

    • Dilute serially (two-fold) in Mueller-Hinton Broth across a 96-well plate.

    • Inoculate with bacterial suspension (

      
       CFU/mL).
      
    • Incubate at 37°C for 24 hours.

    • Endpoint: Lowest concentration showing no visible growth (turbidity).

In Vivo Anticonvulsant Screen (MES Test)
  • Method: Maximal Electroshock Seizure (MES) test.

  • Subject: Male Albino mice (20–25g).

  • Protocol:

    • Administer test compound (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg).

    • Wait for peak effect time (usually 30 min or 4 hours).

    • Apply electrical stimulus (50 mA, 60 Hz, 0.2s) via corneal electrodes.

    • Endpoint: Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

    • Control: Phenytoin (Reference standard).[3]

References

  • Uno, H., et al. (1979).[4] "Studies on 3-substituted 1,2-benzisoxazole derivatives. VI. Synthesis and anticonvulsant activity of 3-sulfamoylmethyl-1,2-benzisoxazole derivatives." Chemical & Pharmaceutical Bulletin, 27(7), 1682-1687. Link

  • Gokce, M., et al. (2008). "Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives." Arzneimittelforschung, 58(11), 537-542. Link

  • Pal, D., et al. (2018). "Benzoxazole: The molecule of diverse biological activities." Journal of Chemical and Pharmaceutical Research, 10(11), 120-132. Link

  • Kemp, D. S., & Woodward, R. B. (1965). "The N-ethylbenzisoxazolium cation." Tetrahedron, 21(11), 3019-3035.

Sources

A Technical Guide to the Physicochemical Characterization of 5-chloro-3-methyl-1,2-benzisoxazole: Melting Point and Density

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzisoxazole Scaffold in Modern Drug Discovery

The 1,2-benzisoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocycle have demonstrated a vast therapeutic potential, exhibiting activities as antipsychotics, anticonvulsants, anti-inflammatory agents, and antimicrobials, among others.[1] The specific substitution pattern on the benzisoxazole core is critical in tuning the pharmacological profile of the molecule. This guide focuses on a specific, yet under-characterized derivative, 5-chloro-3-methyl-1,2-benzisoxazole .

The Imperative of Physicochemical Characterization

Before a compound can advance in the drug development pipeline, its fundamental physical properties must be meticulously characterized. The melting point serves as a crucial indicator of purity and is vital for identity confirmation. A sharp, well-defined melting range is often the first hallmark of a highly purified substance. Density, on the other hand, influences everything from powder flow and tablet compaction in manufacturing to the computational modeling of crystal packing and solubility. Neglecting these foundational measurements can lead to significant downstream challenges in formulation and manufacturing.

Quantitative Data Summary

As previously noted, experimental values for 5-chloro-3-methyl-1,2-benzisoxazole are not widely published. The following table provides a template for how such data should be presented, populated with data from a closely related analogue, 5-chloro-3-phenyl-2,1-benzisoxazole, for illustrative purposes. This underscores the importance of precise nomenclature, as even small structural changes (phenyl vs. methyl group, and the isoxazole isomer) can significantly alter physical properties.

PropertyReported Value (for 5-chloro-3-phenyl-2,1-benzisoxazole)Significance in Drug Development
Melting Point 115-117 °C[3], 116 °C[4]Key indicator of purity and identity; influences stability and solubility.
Density Data not availableCritical for formulation, powder handling, and tablet manufacturing.
Molecular Formula C₁₃H₈ClNODefines the elemental composition.
Molecular Weight 229.66 g/mol [3]Fundamental for all stoichiometric calculations.

Experimental Protocol 1: Melting Point Determination via the Capillary Method

The determination of a melting point is a foundational experiment in chemical analysis. The protocol described here is for a modern digital melting point apparatus, which offers superior accuracy and control over traditional oil bath methods.

Causality and Experimental Choices
  • Sample Preparation: The sample must be completely dry and finely powdered. Residual solvent will depress the melting point and broaden its range, while large crystals will pack inefficiently, leading to poor heat transfer and inaccurate readings.

  • Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is critical. A rapid ramp rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, resulting in a reading that lags behind the actual sample temperature and an artificially wide melting range.

  • Capillary Loading: Proper packing of the capillary tube ensures uniform heat distribution. A loosely packed sample will melt unevenly.

Step-by-Step Methodology
  • Sample Preparation: Ensure the 5-chloro-3-methyl-1,2-benzisoxazole sample is free of solvent by drying under high vacuum. Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Ramp (Optional): If the approximate melting point is unknown, perform a quick determination with a rapid heating rate (e.g., 10-20 °C/min) to find an approximate range.

  • Accurate Determination: For a new, clean sample, set the apparatus to ramp quickly to a temperature approximately 15-20 °C below the expected or roughly determined melting point.

  • Slow Ramp: Decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has melted into a clear liquid.

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (≤ 2 °C).

Experimental Protocol 2: True Density Determination via Gas Pycnometry

Gas pycnometry is the gold standard for determining the true density of a solid, excluding the volume of any pores or inter-particle space. This method is non-destructive and highly accurate.

Causality and Experimental Choices
  • Choice of Gas: Helium is the preferred gas for this analysis. As a small, inert atom, it can penetrate even the finest pores without chemically interacting with the sample, thus providing a highly accurate measurement of the solid's volume.

  • Purging: Multiple purge cycles are necessary to remove any adsorbed gases or moisture from the sample surface, which would otherwise interfere with the volume measurement.

Step-by-Step Methodology
  • Calibration: Calibrate the gas pycnometer using a certified calibration sphere of known volume.

  • Sample Preparation: Accurately weigh a sufficient quantity of the 5-chloro-3-methyl-1,2-benzisoxazole powder and place it into the sample chamber. Record the mass.

  • Analysis Setup: Place the sample chamber into the instrument. Input the sample mass into the control software.

  • Purging: Program the instrument to perform a series of purge cycles (e.g., 10) with helium gas to remove atmospheric contaminants from the sample.

  • Measurement: The instrument will automatically execute the analysis. It fills a reference chamber with helium to a specific pressure, then opens a valve to allow the gas to expand into the sample chamber.

  • Volume Calculation: By measuring the pressure drop after expansion and applying the principles of the ideal gas law (Boyle's Law), the instrument calculates the volume occupied by the solid sample.

  • Density Calculation: The instrument's software divides the recorded sample mass by the measured volume to yield the true density.

  • Reporting: Report the density in g/cm³, typically as an average of multiple measurements with the standard deviation.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow from the synthesis of a new chemical entity like 5-chloro-3-methyl-1,2-benzisoxazole to its initial physicochemical characterization.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_decision Development Decision synthesis Synthesis of 5-chloro-3-methyl-1,2-benzisoxazole purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp Melting Point Determination (Purity & Identity) purification->mp density Density Measurement (Formulation Properties) purification->density spectroscopy Structural Confirmation (NMR, MS, IR) purification->spectroscopy decision Advance to Further Studies mp->decision density->decision spectroscopy->decision

Caption: Workflow for the initial characterization of a novel compound.

Conclusion

While the specific melting point and density of 5-chloro-3-methyl-1,2-benzisoxazole remain to be definitively established in the literature, this guide provides the robust, field-tested methodologies required to generate this critical data. For researchers in drug development, adherence to these detailed protocols is not merely a procedural formality; it is the foundation of scientific integrity. The accurate and reliable characterization of a new chemical entity is the first and most crucial step in its journey from a laboratory curiosity to a potential therapeutic agent. The principles and techniques outlined herein ensure that this foundational data is beyond reproach, enabling confident decision-making in the complex and demanding process of drug discovery.

References

  • Gudipati, R., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Veera Reddy, A., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz. (n.d.). 5-chloro-3-phenyl-2,1-benzisoxazole. Retrieved from [Link]

  • Patel, P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-2(3H)-benzoxazolimine. National Center for Biotechnology Information. Retrieved from [Link]

  • Krasavin, M. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,1-Benzisoxazole, 5-chloro-3-phenyl- (CAS 719-64-2). Retrieved from [Link]

  • Huali, Q., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Retrieved from [Link]

  • Huali, Q., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 5-chloro-3-methyl-1,2-benzisoxazole from 5-chloro-2-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous neurotropic and antipsychotic agents, including zonisamide and risperidone[1]. The synthesis of 3-alkyl-substituted 1,2-benzisoxazoles from o-hydroxyaryl ketones is a foundational transformation in drug development. This application note details the robust, two-step synthesis of 5-chloro-3-methyl-1,2-benzisoxazole starting from 5-chloro-2-hydroxyacetophenone .

By detailing the mechanistic causality behind reagent selection and providing self-validating procedural checkpoints, this guide ensures high-fidelity replication for scale-up and analog library generation.

Mechanistic Insights & Causality

The construction of the 1,2-benzisoxazole core traditionally relies on the formation of the N–O bond via the cyclization of o-hydroxyaryl oximes[2]. However, direct dehydration of the oxime is thermodynamically unfavorable and often leads to unwanted Beckmann rearrangements. To bypass this kinetic barrier, a two-step activation-cyclization strategy is employed:

  • Oximation: The starting ketone is reacted with hydroxylamine hydrochloride. Sodium acetate is explicitly chosen as a basic buffer; it liberates the free hydroxylamine nucleophile while preventing the reaction medium from becoming overly acidic, which would otherwise hydrolyze the newly formed oxime.

  • Activation and Cyclization: The oxime hydroxyl group is a poor leaving group. By treating the oxime with acetic anhydride in the presence of pyridine, it is transiently converted into an O-acetyl oxime intermediate. The acetate moiety acts as an excellent leaving group. Pyridine serves a dual purpose: it catalyzes the O-acetylation and deprotonates the phenolic hydroxyl group. The resulting highly nucleophilic phenoxide undergoes a 5-endo-trig-like intramolecular attack on the sp2-hybridized oxime nitrogen, expelling the acetate ion and forging the critical N–O bond[1].

Reaction Workflow

G SM 5-Chloro-2-hydroxyacetophenone Oxime 5-Chloro-2-hydroxyacetophenone Oxime SM->Oxime NH2OH·HCl, AcONa EtOH, Reflux OximeAc O-Acetyl Oxime Intermediate (Activated Leaving Group) Oxime->OximeAc Ac2O, Pyridine 0 °C to RT Product 5-Chloro-3-methyl-1,2-benzisoxazole OximeAc->Product Base-Catalyzed Cyclization Heat (90-100 °C)

Reaction workflow for the synthesis of 5-chloro-3-methyl-1,2-benzisoxazole.

Quantitative Data & Optimization Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required to maximize yield while suppressing side reactions.

ParameterStep 1: OximationStep 2: Activation & Cyclization
Substrate 5-Chloro-2-hydroxyacetophenone (1.0 eq)5-Chloro-2-hydroxyacetophenone Oxime (1.0 eq)
Primary Reagent Hydroxylamine Hydrochloride (1.5 eq)Acetic Anhydride (1.5 - 2.0 eq)
Base / Catalyst Sodium Acetate Trihydrate (1.5 eq)Pyridine (3.0 - 5.0 eq)
Solvent System Ethanol / Water (80:20 v/v)Pyridine (acts as solvent and base)
Temperature 80 °C (Reflux)90 - 100 °C
Reaction Time 2 - 4 hours4 - 6 hours
Expected Yield 85 - 95%75 - 85%

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-hydroxyacetophenone Oxime

Objective: Convert the starting ketone into an oxime to establish the nitrogen atom required for the heterocycle.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 50.0 mmol of 5-chloro-2-hydroxyacetophenone in 100 mL of absolute ethanol.

  • Reagent Addition: In a separate Erlenmeyer flask, dissolve 75.0 mmol of hydroxylamine hydrochloride and 75.0 mmol of sodium acetate trihydrate in 25 mL of deionized water. Add this aqueous buffer solution dropwise to the ethanolic ketone solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 to 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 7:3). The oxime product will appear as a more polar spot compared to the starting ketone.

  • Workup: Allow the mixture to cool to room temperature. Concentrate the ethanol under reduced pressure to approximately one-third of its original volume. Pour the resulting residue into 200 mL of ice-cold water with vigorous stirring to precipitate the oxime.

  • Isolation: Filter the white to off-white precipitate under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove residual inorganic salts. Dry the solid in a vacuum oven at 45 °C overnight.

Protocol 2: Synthesis of 5-Chloro-3-methyl-1,2-benzisoxazole

Objective: Facilitate intramolecular N–O bond formation via an O-acetyl oxime intermediate.

  • Activation: Charge a 250 mL round-bottom flask with 40.0 mmol of the dried 5-chloro-2-hydroxyacetophenone oxime and 40 mL of anhydrous pyridine. Stir until completely dissolved.

  • Acetylation: Cool the flask in an ice bath to 0–5 °C. Slowly add 60.0 mmol of acetic anhydride dropwise via an addition funnel.

    • Causality Note: The dropwise addition controls the exothermic O-acetylation, preventing premature, uncontrolled cyclization or degradation.

  • Cyclization: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 90–100 °C for 4 to 6 hours. The thermal energy drives the intramolecular nucleophilic attack of the phenoxide onto the activated oxime nitrogen.

  • Quenching: Cool the mixture to room temperature and slowly pour it into 200 mL of an ice-water mixture containing 10% HCl.

    • Causality Note: The acidic quench is critical; it neutralizes the pyridine solvent into water-soluble pyridinium chloride, preventing it from co-extracting with the product.

  • Extraction & Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (50 mL) and brine (50 mL), then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes) to yield pure 5-chloro-3-methyl-1,2-benzisoxazole.

References

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds Source: thieme-connect.de URL:[Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines Source: chim.it URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5-Chloro-3-methylbenzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Executive Summary

The 1,2-benzisoxazole heterocycle is a privileged structural motif in drug discovery, forming the pharmacophoric core of numerous atypical antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide). Synthesizing 3-substituted 1,2-benzisoxazoles—such as 5-chloro-3-methylbenzisoxazole—via conventional convective heating is notoriously inefficient. It typically requires multi-step sequences, harsh basic conditions, and prolonged reaction times that frequently lead to thermal degradation or competing Beckmann rearrangements.

To overcome these kinetic bottlenecks, Microwave-Assisted Synthesis (MAS) has emerged as the gold standard. By utilizing dielectric heating, MAS provides rapid, uniform, and volumetric energy transfer directly to the reacting molecules. This application note details two validated, self-contained protocols for the cyclization of 5-chloro-2-hydroxyacetophenone oxime. Protocol A leverages an ionic liquid ([bmim]OH) for ultra-rapid, green synthesis, while Protocol B utilizes a fluorine-promoted one-pot approach for specialized library generation.

Mechanistic Causality & Experimental Design

The transformation of an o-hydroxyaryl ketoxime into a 1,2-benzisoxazole requires two distinct mechanistic steps:

  • O-Activation: The oxime hydroxyl group is a poor leaving group. It must be converted into an acetate or an activated ether to facilitate displacement.

  • Intramolecular Cyclization: The phenolic hydroxyl must be deprotonated to form a highly nucleophilic phenoxide. This phenoxide attacks the activated oxime nitrogen, expelling the leaving group and forming the critical N–O bond.

Causality Behind Reagent and Condition Selection:

  • The Ionic Liquid Pathway (Protocol A): Microwave synthesis relies on the ability of a reaction mixture to absorb microwave energy (defined by the loss tangent, tan δ). The basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) possesses an exceptionally high loss tangent, acting as a powerful microwave susceptor. [bmim]OH serves a dual role: it provides the necessary basicity for phenolic deprotonation and acts as the thermal vector, rapidly stabilizing the polar transition state of the cyclization to drive the reaction to completion in under 60 seconds[1].

  • The Fluorine-Promoted Pathway (Protocol B): N-methylpyrrolidone (NMP) is selected as the solvent due to its high boiling point and excellent microwave absorbance. Ethyl bromodifluoroacetate is introduced as a specialized promoter. The highly electronegative fluorine atoms drastically increase the electrophilicity of the promoter, driving rapid O-alkylation of the oxime. This transforms the oxime into a superior leaving group, which is immediately displaced under Cs₂CO₃-mediated basic conditions[2].

Mechanism N1 5-Chloro-2-hydroxyacetophenone oxime N2 O-Activation (via Ethyl bromodifluoroacetate or Ac2O) N1->N2 N3 Activated Oxime Intermediate (Enhanced Leaving Group) N2->N3 N4 Phenolic Deprotonation (via Cs2CO3 or [bmim]OH) N3->N4 N5 Intramolecular Cyclization (N-O Bond Formation) N4->N5 Microwave Heating N6 5-Chloro-3-methylbenzisoxazole N5->N6

Fig 2. Mechanistic pathway of oxime activation and intramolecular cyclization.

Experimental Protocols

Protocol A: Ionic Liquid-Mediated Rapid Cyclization

This protocol is optimized for extreme speed and high atom economy, utilizing a recyclable ionic liquid catalyst[1].

Materials:

  • 5-Chloro-2-hydroxyacetophenone oxime (2.0 mmol)

  • Acetic anhydride (2.4 mmol, 1.2 equiv.)

  • [bmim]OH (0.04 mmol, 2 mol%)

  • Dedicated Microwave Synthesis Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 5-chloro-2-hydroxyacetophenone oxime (2.0 mmol) and acetic anhydride (2.4 mmol).

  • Catalyst Addition: Add 2 mol% of the basic ionic liquid [bmim]OH. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture (dynamic power modulation) to maintain a rapid boil for 30 to 60 seconds .

  • Validation & Quality Control: Quench a 5 µL aliquot in EtOAc and spot on a TLC plate (Hexanes:EtOAc 4:1). Complete consumption of the starting oxime validates the end of the reaction cycle.

  • Work-up: Cool the vial to room temperature using compressed air. Extract the mixture with ethyl acetate (3 × 10 mL) and wash with deionized water (2 × 10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the highly pure 5-chloro-3-methylbenzisoxazole.

Protocol B: Fluorine-Promoted One-Pot Synthesis

This protocol is optimized for one-pot activation using a fluorinated promoter, ideal for substrates resistant to standard acetylation[2].

Materials:

  • 5-Chloro-2-hydroxyacetophenone oxime (0.373 g, 2.0 mmol)

  • Ethyl bromodifluoroacetate (0.812 g, 4.0 mmol, 2.0 equiv.)

  • Cesium carbonate (Cs₂CO₃) (0.326 g, 1.0 mmol, 0.5 equiv.)

  • N-methylpyrrolidone (NMP) (1.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave synthesis vial, dissolve 0.373 g of 5-chloro-2-hydroxyacetophenone oxime in 1.0 mL of NMP.

  • Reagent Addition: Add 0.812 g of ethyl bromodifluoroacetate (promoter) and 0.326 g of Cs₂CO₃ (base). Insert a magnetic stir bar and seal the vial.

  • Microwave Irradiation: Irradiate the reaction mixture at a constant power of 200W , maintaining a temperature of 70°C for 60 minutes .

  • Work-up: Upon completion and automated cooling to room temperature, transfer the mixture to a separatory funnel. Add 10 mL of deionized water and 10 mL of ethyl acetate.

  • Extraction: Separate the organic phase and wash the aqueous phase with additional ethyl acetate (2 × 10 mL). Wash the combined organic phases with deionized water (3 × 10 mL) to remove residual NMP.

  • Purification: Dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product via silica gel column chromatography (Ethyl acetate / Petroleum ether = 1:20) to isolate 5-chloro-3-methylbenzisoxazole.

Workflow Step1 Precursor Preparation 5-Chloro-2-hydroxyacetophenone oxime Step2 Reagent Addition Protocol A: [bmim]OH Protocol B: Promoter/Cs2CO3 Step1->Step2 Step3 Microwave Irradiation 200W, 70°C (60 min) or Short Burst (60 sec) Step2->Step3 Step4 Work-up & Extraction EtOAc / H2O Wash Dry over MgSO4 Step3->Step4 Step5 Purification Silica Gel Column (EtOAc/Pet Ether) Step4->Step5

Fig 1. Workflow for the microwave-assisted synthesis of 5-chloro-3-methylbenzisoxazole.

Comparative Analytics

To assist in experimental planning, the quantitative data and operational metrics for both protocols are summarized below:

ParameterProtocol A (Ionic Liquid Catalysis)Protocol B (Fluorine-Promoted One-Pot)
Primary Reagents Oxime, Acetic AnhydrideOxime, Ethyl bromodifluoroacetate
Catalyst / Base [bmim]OH (2 mol%)Cs₂CO₃ (0.5 equiv.)
Solvent System Solvent-free / IL acts as solventN-methylpyrrolidone (NMP)
Microwave Conditions Dynamic power, boil, 30–60 seconds200W, 70°C, 60 minutes
Typical Yield 85–96%37%
Green Chemistry Profile High (Recyclable catalyst, solvent-free)Moderate (Uses NMP, longer reaction time)

Analytical Characterization

The successful synthesis of 5-chloro-3-methylbenzisoxazole is validated via Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic signals confirm the integrity of the benzisoxazole core and the preservation of the halogen substituent[2].

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60 (s, 1H, Ar-H), 7.48 (s, 2H, Ar-H), 2.57 (s, 3H, -CH₃). (Note: While the patent literature simplifies the aromatic region as singlets, high-resolution instrumentation will typically resolve the aromatic protons at positions 4, 6, and 7 into their respective doublet and doublet-of-doublet splitting patterns due to ortho/meta coupling).

References

  • Source: ACG Publications (Journal of Chemical Metrology)
  • Source: Patsnap Eureka (Patent CN106866579A)

Sources

reagents for 1,2-benzisoxazole ring closure mechanism

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for 1,2-Benzisoxazole Ring Closure

Executive Summary

The 1,2-benzisoxazole scaffold (indoxazene) is a critical pharmacophore in medicinal chemistry, serving as the core structure for anticonvulsants (e.g., Zonisamide ) and antipsychotics (e.g., Risperidone , Paliperidone ). Unlike its isomer 2,1-benzisoxazole (anthranil), the 1,2-variant requires specific electronic orchestration to ensure stability and prevent ring opening (Kemp elimination) or rearrangement (Beckmann).

This guide details three distinct synthetic protocols for ring closure, categorized by the bond-formation strategy:

  • Type A (N-Attack): Nucleophilic attack of a phenoxide on an activated oxime nitrogen (e.g., Kemp/Shutske methods).

  • Type B (O-Attack): Nucleophilic attack of an oxime oxygen on an aromatic electrophile (

    
     or Cu-catalyzed).
    

Strategic Pathway Selection

Selecting the correct reagent system depends heavily on the substitution pattern at the C3 position and the availability of precursors.

Benzisoxazole_Selection Start Starting Material? Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Start->Salicylaldehyde Phenone 2-Hydroxyaryl Ketone (e.g., 2-Hydroxyacetophenone) Start->Phenone Halo 2-Haloaryl Oxime (F, Cl, Br) Start->Halo Method1 PROTOCOL 1: Kemp Cyclization Reagent: HOSA / NaHCO3 Salicylaldehyde->Method1 Target: 3-Unsubstituted Method2 PROTOCOL 2: Oxime Acetate Activation Reagent: NH2OH / Ac2O / Base Phenone->Method2 Target: 3-Substituted (Alkyl/Aryl) Method3 PROTOCOL 3: Cu-Catalyzed SnAr Reagent: CuI / 1,10-Phen / Cs2CO3 Halo->Method3 Target: Halogen-tolerant

Figure 1: Decision matrix for selecting the appropriate ring-closure protocol.

Protocol 1: The Kemp Cyclization (Hydroxylamine-O-sulfonic Acid)

Best For: 3-Unsubstituted 1,2-benzisoxazoles. Mechanism: In situ formation of an O-sulfonyloxime followed by intramolecular displacement of the sulfate group by the phenoxide.

Reagents & Role
  • Substrate: Salicylaldehyde derivatives.

  • Reagent: Hydroxylamine-O-sulfonic acid (HOSA) – Acts as both the nitrogen source and the leaving group provider.

  • Base: Sodium Bicarbonate (

    
    ) – Mild base to deprotonate the phenol without triggering ring degradation.
    
  • Solvent: Water/DCM biphasic system or Water/THF.

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mmol of the substituted salicylaldehyde in 30 mL of water (add minimal THF if solubility is poor).

  • Reagent Addition: Add 11 mmol (1.1 equiv) of HOSA in one portion at room temperature.

  • Neutralization: Slowly add solid

    
     (25 mmol) over 10 minutes. Caution: CO2 evolution.
    
  • Reaction: Stir vigorously at room temperature for 4–12 hours. The reaction creates a transient O-sulfonyloxime intermediate (

    
    ).
    
  • Workup: The product often precipitates. If not, extract with Dichloromethane (

    
     mL). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.

Critical Insight: Unlike standard oxime formation, HOSA installs a sulfate leaving group on the oxygen. The adjacent phenol, once deprotonated, attacks the nitrogen, displacing the sulfate. This avoids the need for a separate activation step [1].[1]

Protocol 2: The Oxime Acetate Method (Shutske/Uno Modification)

Best For: 3-Substituted 1,2-benzisoxazoles (e.g., Zonisamide intermediates, Risperidone precursors). Mechanism: O-acylation of a ketoxime creates an acetate leaving group, facilitating phenoxide attack on the nitrogen.

Reagents & Role
  • Substrate: 2-Hydroxyacetophenone or 2-Hydroxybenzophenone.

  • Oximation: Hydroxylamine hydrochloride (

    
    ) + Sodium Acetate.
    
  • Activator: Acetic Anhydride (

    
    ).
    
  • Cyclization Base: Pyridine (solvent/base) or KOH/DMF.

Step-by-Step Protocol
  • Oximation: Reflux the ketone (10 mmol) with

    
     (15 mmol) and NaOAc (15 mmol) in Ethanol (20 mL) for 3 hours. Evaporate and extract to isolate the crude oxime.
    
  • Acetylation: Dissolve the crude oxime in minimal DMF (10 mL). Add

    
     (12 mmol) and stir at RT for 1 hour.
    
    • Checkpoint: TLC should show conversion to a less polar spot (Oxime Acetate).

  • Cyclization: Add Pyridine (20 mL) or

    
     (2 equiv) and heat to 
    
    
    
    for 4 hours.
    • Note: For difficult substrates, use

      
       in THF at 
      
      
      
      to prevent Beckmann rearrangement side products.
  • Purification: Pour into ice water. The benzisoxazole usually solidifies. Recrystallize from EtOH/Water.

Mechanistic Diagram (Type A Cyclization):

Mechanism_TypeA Step1 Oxime Acetate (2-HO-Ar-C(R)=N-OAc) Step2 Phenoxide Intermediate (2-O(-)-Ar-C(R)=N-OAc) Step1->Step2 Base (-H+) Step3 Transition State (O(-) attacks N) Step2->Step3 Cyclization Product 1,2-Benzisoxazole + OAc(-) Step3->Product -OAc

Figure 2: Mechanistic flow of the oxime acetate ring closure.

Protocol 3: Copper-Catalyzed (Type B)

Best For: Substrates where the phenol is masked as a halide (F, Cl, Br) or when starting from 2-halobenzaldehydes. Mechanism: Intramolecular nucleophilic substitution where the oxime oxygen attacks the aromatic ring.

Reagents & Role
  • Substrate: 2-Halobenzaldoxime or 2-Halophenyl ketoxime.

  • Catalyst: Copper(I) Iodide (CuI) (5–10 mol%).

  • Ligand: 1,10-Phenanthroline (20 mol%) – Critical for stabilizing the Cu-intermediate.

  • Base: Cesium Carbonate (

    
    ) – Preferred for solubility in DMF and sufficient basicity.
    
  • Solvent: DMF or DMSO (Polar aprotic is essential).

Step-by-Step Protocol
  • Setup: In a flame-dried flask under Argon, combine 2-bromobenzaldoxime (1.0 mmol), CuI (0.05 mmol), 1,10-Phenanthroline (0.1 mmol), and

    
     (2.0 mmol).
    
  • Solvent: Add anhydrous DMF (5 mL).

  • Reaction: Heat to

    
     for 6–12 hours.
    
    • Monitoring: Monitor the disappearance of the oxime. If the reaction stalls, add 5 mol% more CuI.

  • Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove copper salts. Wash with water/brine to remove DMF.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The base generates the oximate anion (


). The Cu/Ligand system activates the aryl halide (Ar-X) via oxidative addition/reductive elimination cycles, allowing the oxygen to displace the halide, forming the O-C(Ar) bond [2].

Comparative Analysis of Reagents

FeatureProtocol 1 (Kemp)Protocol 2 (Oxime Acetate)Protocol 3 (Cu-Catalyzed)
Primary Bond Formed N-PhenolN-PhenolO-Aryl
Substrate Salicylaldehyde2-Hydroxy Ketone2-Halo Oxime
Reagent Cost Low (HOSA)Low (Ac2O)Medium (Cu/Ligand)
Atom Economy HighMedium (Loss of AcOH)Low (Loss of HX)
Key Risk Exotherm with HOSABeckmann RearrangementCatalyst poisoning
Zonisamide Relevance LowHighMedium

Troubleshooting: The Beckmann Competitor

A common failure mode in Protocol 2 is the Beckmann Rearrangement , which produces benzoxazoles instead of benzisoxazoles.

  • Symptom: Product has correct Mass (MW) but incorrect NMR (different shift for aromatic protons).

  • Cause: Highly acidic conditions or excessive heating promotes the migration of the aryl group to the nitrogen.

  • Solution:

    • Switch from

      
       to Diethyl Carbonate  or Carbonyldiimidazole (CDI)  to create a non-acidic leaving group.
      
    • Use Mesyl Chloride (MsCl) with

      
       at 
      
      
      
      . The mesylate is a better leaving group and allows cyclization at lower temperatures, kinetically favoring the ring closure over the rearrangement [3].

References

  • Kemp, D. S., & Woodward, R. B. (1965). The 1,2-benzisoxazole ring system.[1][2][3][4][5][6][7] Tetrahedron, 21(11), 3019-3035.

  • Dubrovskiy, A. V., & Larock, R. C. (2010).[5] Synthesis of 1,2-benzisoxazoles by the [3 + 2] cycloaddition of in situ generated nitrile oxides and arynes.[2] Organic Letters, 12(6), 1180-1183.

  • Shutske, G. M. (1984). A novel synthesis of 3-substituted 1,2-benzisoxazoles. The Journal of Organic Chemistry, 49(1), 180-183.

  • Uno, H., et al. (1976). Studies on 3-substituted 1,2-benzisoxazoles. Chemical and Pharmaceutical Bulletin, 24(4), 632-643.

Sources

Application Note: Functionalization of 5-Chloro-3-methyl-1,2-benzisoxazole for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of 5-chloro-3-methyl-1,2-benzisoxazole as a strategic intermediate.

Based on chemical structure analysis and pharmaceutical synthesis precedents, this compound is the 5-chloro analog precursor to Zonisamide. It is typically used to synthesize 5-chloro-1,2-benzisoxazole-3-methanesulfonamide (a critical impurity standard or pharmacological analog) rather than Zonisamide itself (which lacks the chlorine substituent). The protocols below are adapted from the industrial "Bromination-Sulfite-Amidation" route used for Zonisamide.

Executive Summary & Strategic Context

In the development of anticonvulsant therapeutics, 5-chloro-3-methyl-1,2-benzisoxazole serves as a high-value intermediate. While Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is the parent drug, the 5-chloro derivative is essential for:

  • Impurity Profiling: Synthesizing the "5-Chloro Analog" (often designated as a related substance in pharmacopeial monographs) to validate purity methods.

  • Structure-Activity Relationship (SAR) Studies: Evaluating the effect of electron-withdrawing halogen substituents on the benzisoxazole pharmacophore.

This guide outlines the "Methyl-to-Sulfonamide" synthetic pathway. Unlike the acetic acid route, this protocol utilizes radical functionalization of the C3-methyl group, followed by nucleophilic substitution and amidation.

Critical Chemical Logic
  • Substrate Sensitivity: The 1,2-benzisoxazole ring is labile to strong bases (Kemp elimination risk). The protocol prioritizes pH-controlled nucleophilic substitution over harsh alkaline hydrolysis.

  • Electronic Effects: The 5-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $), which may slightly deactivate the benzylic position toward radical abstraction but stabilizes the resulting anion during nucleophilic attacks.

Synthetic Pathway Visualization

The following diagram illustrates the transformation workflow from the methyl precursor to the final sulfonamide.

Zonisamide_Analog_Synthesis cluster_safety Critical Safety Control Points Start 5-Chloro-3-methyl- 1,2-benzisoxazole (Starting Material) Inter1 5-Chloro-3-(bromomethyl)- 1,2-benzisoxazole (Labile Intermediate) Start->Inter1 Step 1: NBS, AIBN (Wohl-Ziegler Bromination) Inter2 Sodium 5-Chloro-1,2-benzisoxazole- 3-methanesulfonate (Stable Salt) Inter1->Inter2 Step 2: Na2SO3 (Strecker Sulfonation) Inter3 5-Chloro-1,2-benzisoxazole- 3-methanesulfonyl chloride (Activated Electrophile) Inter2->Inter3 Step 3: POCl3 (Chlorination) Product 5-Chloro-Zonisamide (Target Analog) Inter3->Product Step 4: NH3(g) (Amidation)

Figure 1: Step-wise chemical transformation from the methyl-benzisoxazole scaffold to the sulfonamide target.[1][2]

Detailed Experimental Protocols

Phase 1: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Functionalize the inert methyl group to a reactive bromomethyl species. Mechanism: Free-radical substitution using N-Bromosuccinimide (NBS).

Reagents:

  • 5-Chloro-3-methyl-1,2-benzisoxazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized/fresh.

  • Benzoyl Peroxide or AIBN (0.05 eq) - Radical initiator.

  • Solvent: Carbon Tetrachloride (

    
    ) or Chlorobenzene (anhydrous).
    

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Dissolution: Dissolve the starting material in the solvent (approx. 10 mL/g).

  • Addition: Add NBS and the radical initiator (AIBN) to the solution.

  • Initiation: Heat the mixture to reflux (

    
     for 
    
    
    
    ).
    • Visual Check: The reaction is proceeding when the dense NBS solid at the bottom floats to the top as less dense succinimide.[3]

  • Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 8:2). Look for the disappearance of the starting methyl compound.

  • Workup: Cool to

    
     to precipitate succinimide completely. Filter off the solid.[1]
    
  • Isolation: Evaporate the filtrate under reduced pressure to obtain the 3-(bromomethyl) intermediate as a yellow oil/solid.

    • Caution: This intermediate is a potent lachrymator and skin irritant. Handle in a fume hood.

Phase 2: Sulfonation (Strecker Reaction)

Objective: Convert the alkyl bromide to a water-soluble sulfonate salt. Mechanism:


 displacement of bromide by sulfite ion.

Reagents:

  • 3-Bromomethyl intermediate (from Phase 1)

  • Sodium Sulfite (

    
    ) (1.5 eq)
    
  • Solvent: Water/Methanol (1:1 mixture).

Protocol:

  • Preparation: Dissolve

    
     in water. Dissolve the bromomethyl intermediate in methanol.
    
  • Reaction: Add the methanolic solution dropwise to the aqueous sulfite solution at room temperature.

  • Heating: Heat the mixture to

    
     for 2–4 hours.
    
    • Control Point: Do not exceed

      
       to prevent ring opening (Kemp elimination) of the benzisoxazole.
      
  • Workup: Concentrate the solution under vacuum to remove methanol.

  • Crystallization: Cool the remaining aqueous solution. The Sodium 5-chloro-1,2-benzisoxazole-3-methanesulfonate may precipitate. If not, salt out with NaCl or evaporate to dryness for the crude salt.

Phase 3 & 4: Activation and Amidation

Objective: Convert the inert sulfonate salt to the active sulfonamide drug analog.

Reagents:

  • Phosphorus Oxychloride (

    
    ) (Excess, solvent/reagent)[1][4]
    
  • Ammonia gas (

    
    ) or Ammonium Hydroxide (
    
    
    
    )
  • Solvent: Ethyl Acetate (for amidation).[1][4]

Protocol:

  • Chlorination: Suspend the dry sulfonate salt in

    
     (approx. 3-5 mL/g).
    
  • Heating: Heat to

    
     for 3–6 hours.
    
  • Quenching (Critical): Remove excess

    
     via vacuum distillation. Dissolve the residue in dry Ethyl Acetate. Pour the organic solution over crushed ice to remove inorganic salts, separate the organic layer immediately to prevent hydrolysis.
    
  • Amidation: Cool the Ethyl Acetate solution of the sulfonyl chloride to

    
    .
    
  • Gas Addition: Bubble anhydrous

    
     gas through the solution until saturation. Alternatively, add concentrated aqueous ammonia dropwise with vigorous stirring.
    
  • Isolation: Stir for 1 hour. Wash the organic layer with water, brine, and dry over

    
    .
    
  • Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water to yield 5-chloro-1,2-benzisoxazole-3-methanesulfonamide .

Analytical Data Summary

ParameterSpecification (Expected)Method
Appearance White to Off-white Crystalline SolidVisual
Melting Point 160–165°C (Analog range)Capillary Method
Mass Spectrometry M+ (Molecular Ion) consistent with Cl isotope pattern (3:1 ratio)LC-MS (ESI+)
IR Spectrum Sulfonamide bands: 1340 cm⁻¹ (

asym), 1160 cm⁻¹ (

sym)
FT-IR (KBr)
HPLC Purity > 98.0% (Area %)C18 Column, ACN:Water

References

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives.[1][2][5][6][7][8] VI. Synthesis and anticonvulsant activity of 1,2-benzisoxazole-3-methanesulfonamide and related compounds. Chemical and Pharmaceutical Bulletin.

  • Dainippon Pharmaceutical Co. (1980). Process for preparing benzisoxazole derivatives.[1][2][4][5][6] US Patent 4,172,896.[4]

  • Glenmark Pharmaceuticals. (2006). Process for the preparation of Zonisamide and intermediates thereof.[1][2][4][5][7] WO2006109151.

  • Sigma-Aldrich. (2023). Zonisamide Related Compound A (1,2-Benzisoxazole-3-methanesulfonic acid sodium salt).

Sources

Application Notes & Protocols: Modern Synthetic Strategies for 3-Substituted 1,2-Benzisoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and pharmaceuticals.[1] Its unique electronic and steric properties make it a valuable building block in medicinal chemistry, enabling the fine-tuning of pharmacological profiles. The therapeutic importance of this scaffold is underscored by its presence in blockbuster drugs such as the antipsychotics Risperidone and Iloperidone, and the anticonvulsant Zonisamide.[1][2] These applications have fueled a continuous drive for the development of efficient, versatile, and robust synthetic protocols to access novel 3-substituted 1,2-benzisoxazole derivatives for drug discovery programs.[3][4]

This guide provides an in-depth analysis of field-proven and contemporary methods for the synthesis of 3-substituted 1,2-benzisoxazoles. We will move beyond simple procedural lists to explore the mechanistic rationale behind each protocol, offering insights into the causality of experimental choices. The protocols described herein are selected for their reliability, broad applicability, and innovative approaches to chemical synthesis.

Synthetic_Pathways Start1 o-Hydroxyaryl Oximes/Imines Method1 Intramolecular Cyclization (N-O Bond Formation) Start1->Method1 Start2 o-Substituted Aryl Oximes Method2 Intramolecular Cyclization (C-O Bond Formation) Start2->Method2 Start3 Aryne & Nitrile Oxide Precursors Method3 [3+2] Cycloaddition Start3->Method3 Start4 N-Phenoxyacetamides & Aldehydes Method4 Pd-Catalyzed [4+1] Annulation Start4->Method4 Product 3-Substituted 1,2-Benzisoxazoles Method1->Product Method2->Product Method3->Product Method4->Product Cycloaddition [3+2] Cycloaddition Mechanism Aryne_Precursor o-(TMS)aryl triflate Benzyne Benzyne Aryne_Precursor->Benzyne NitrileOxide_Precursor Hydroximoyl chloride Nitrile_Oxide Nitrile Oxide NitrileOxide_Precursor->Nitrile_Oxide Fluoride F⁻ (from CsF or TBAF) Fluoride->Aryne_Precursor Generates Fluoride->NitrileOxide_Precursor Generates Product 3-Substituted 1,2-Benzisoxazole Benzyne->Product Nitrile_Oxide->Product Pd_Cycle Proposed Pd(II)/Pd(IV) Catalytic Cycle Pd_II Pd(II) Palladacycle Palladacycle Intermediate Pd_II->Palladacycle C-H Activation Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV Oxidative Addition of Aldehyde Product_Complex Product-Pd(II) Complex Pd_IV->Product_Complex Reductive Elimination (C-C, C=N formation) Product_Complex->Pd_II Product Release Product 1,2-Benzisoxazole Product_Complex->Product Start N-Phenoxyacetamide Start->Palladacycle Aldehyde R-CHO Aldehyde->Pd_IV

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Chloro-3-methyl-1,2-benzisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. Ticket ID: #BZ-ISOX-OPT-05 Subject: Yield Optimization & Impurity Control for 5-chloro-3-methyl-1,2-benzisoxazole Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Core Mechanism[1]

The Challenge: The synthesis of 5-chloro-3-methyl-1,2-benzisoxazole (a key scaffold for anticonvulsants like Zonisamide and antipsychotics like Risperidone) often suffers from low yields due to a specific competing pathway: the Beckmann Rearrangement .[1]

The Solution: High-yield synthesis requires shifting the reaction pathway from acid-catalyzed rearrangement (forming the thermodynamically stable benzoxazole) to base-promoted nucleophilic displacement (forming the kinetic benzisoxazole).[1]

Pathway Analysis (The "Yield Killer")

The diagram below illustrates why your yield might be low. If you use strong acids (e.g.,


 without strict temp control) or insufficient base, the reaction diverts to Path B.[1]

ReactionPathways Start 2-Hydroxy-5-chloro- acetophenone Oxime Intermediate Activated Oxime (O-Acyl/O-Sulfonyl) Start->Intermediate Activation (Ac2O or SOCl2) Target TARGET: 5-Chloro-3-methyl- 1,2-benzisoxazole Intermediate->Target Path A: Base-Promoted (Nu: Attack by Phenolate) Impurity IMPURITY: 5-Chloro-2-methyl- benzoxazole Intermediate->Impurity Path B: Beckmann Rearrangement (Acid/Thermal)

Figure 1: Competing pathways. Path A (Green) is the desired cyclization. Path B (Red) is the Beckmann rearrangement leading to the benzoxazole impurity.[1]

Optimized Protocols

We recommend Method B (Acetate Activation) for reproducibility and yield (>85%).[1] Method A is provided for legacy troubleshooting but is less robust.

Method A: The Legacy Route (Thionyl Chloride)

Risk: High sensitivity to temperature. Often leads to benzoxazole impurity.

  • Reagents:

    
    , Pyridine/DMF, THF.
    
  • Critical Control: Temperature must remain < 0°C during addition.

  • Troubleshooting: If product is brown/tarry or yield is <50%, switch to Method B.

Method B: The Recommended Route (Acetate/Base)

Benefit: mild conditions, minimizes Beckmann rearrangement.[1]

Step 1: O-Acetylation[1]
  • Dissolve 2-hydroxy-5-chloroacetophenone oxime (1.0 eq) in Acetic Acid.

  • Add Acetic Anhydride (1.1 eq) slowly.

  • Heat to 40-50°C for 1-2 hours.

  • Isolate the O-acetyl oxime intermediate (often a solid).[1] Do not proceed without verifying this intermediate via TLC.

Step 2: Base-Catalyzed Cyclization[1][2]
  • Dissolve the O-acetyl oxime in DMF or Pyridine.

  • Add Base: Potassium Carbonate (

    
    , 2.0 eq) or reflux in pure Pyridine.
    
  • Reaction: Heat to 80-90°C.

    • Mechanism:[1][3][4] The base deprotonates the phenol. The phenoxide ion attacks the nitrogen, displacing the acetate group (good leaving group).[1]

  • Quench: Pour into ice water. The product precipitates.[5]

Yield Expectation: 85-92% Purity: >98% (avoiding column chromatography).[1]

Troubleshooting Matrix

Use this guide to diagnose specific experimental failures.

SymptomProbable CauseCorrective Action
Product Melting Point is High (~170°C+) Wrong Product. You likely made the Benzoxazole or an amide via Beckmann Rearrangement.[1]Stop using acid catalysts. Switch to the Acetic Anhydride/Base method. Ensure the reaction stays basic (pH > 9).
Low Yield (< 40%) Incomplete Acetylation. The oxime -OH is a poor leaving group.[1]Ensure Step 1 (Acetylation) is complete by TLC before adding base. Unreacted oxime will not cyclize efficiently.
Product is Colored (Red/Brown) Oxidation/Polymerization. Phenols are sensitive to air at high temps.[1]Run the reaction under Nitrogen (

) or Argon.[1] Add a pinch of sodium metabisulfite during the quench.
NMR shows "Split" Methyl Peak Mixture of Isomers. You have both Benzisoxazole and Benzoxazole.[1]Purification required. Recrystallize from Ethanol/Water. Benzisoxazoles are typically less soluble than benzoxazoles in aqueous alcohol.[1]

Analytical Verification (Quality Control)[1][6]

You must distinguish the target from the rearrangement impurity.

Target: 5-chloro-3-methyl-1,2-benzisoxazole

  • 1H NMR (

    
    ):  Methyl singlet appears at 
    
    
    
    2.50 - 2.60 ppm
    .
  • 13C NMR: Characteristic C=N carbon signal.[1]

  • Structure: Contains N-O bond.[1][4][6]

Impurity: 5-chloro-2-methylbenzoxazole

  • 1H NMR (

    
    ):  Methyl singlet is often shifted upfield/downfield (distinct from target).[1]
    
  • Structure: Contains C=N-C and C-O-C bonds (no N-O bond).

Workflow for Yield Improvement

OptimizationWorkflow Start Start Synthesis CheckOxime QC: Check Oxime Purity (Is it syn/anti mixture?) Start->CheckOxime Acetylation Step 1: Acetylation (Ac2O, Mild Heat) CheckOxime->Acetylation AcidRoute Legacy Route (SOCl2) *NOT RECOMMENDED* CheckOxime->AcidRoute If Reagents Limited TLC_Check TLC: Is O-Acetyl Oxime formed? Acetylation->TLC_Check TLC_Check->Acetylation No (Add more Ac2O) Cyclization Step 2: Cyclization (Base: K2CO3 or Pyridine) TLC_Check->Cyclization Yes Quench Quench in Ice Water Cyclization->Quench Result Isolate Solid Quench->Result

Figure 2: Recommended decision workflow for maximizing yield.[1]

Frequently Asked Questions (FAQ)

Q: Can I use hydroxylamine hydrochloride and the ketone in one pot? A: Yes, but yields are typically lower (60-70%).[1] The "One-Pot" method often leaves unreacted ketone. Isolating the oxime first allows you to purify the precursor, which is critical for high-yield pharma-grade synthesis.

Q: Why does my product turn into the benzoxazole upon storage? A: 1,2-benzisoxazoles are thermally stable but can rearrange under photochemical conditions or strong acid exposure.[1] Store the product in amber vials away from light and moisture.

Q: Is the Zonisamide intermediate the same as this target? A: Close. Zonisamide synthesis often proceeds via 1,2-benzisoxazole-3-methanesulfonate or 1,2-benzisoxazole-3-acetic acid .[1][2] However, the ring closure chemistry described here (Oxime


 Benzisoxazole) is identical for the 3-methyl analog.

References

  • Review of Synthetic Routes

    • BenchChem Technical Review. "Optimizing reaction conditions for 1,2-Benzisoxazole synthesis.
  • Mechanistic Insight (Beckmann Rearrangement)

    • Master Organic Chemistry. "The Beckmann Rearrangement: Mechanism and Side Products.
  • Specific Synthesis Data

    • MDPI Molbank (2022).[1] "Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide." Provides detailed NMR and MP data for related 3-substituted benzisoxazoles, validating the base-catalyzed cyclization protocol.

    • [1]

  • Zonisamide/Risperidone Context

    • Chemical Science Transactions (2016). "Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.

Sources

Technical Support Center: Benzisoxazole Synthesis & Regiocontrol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for researchers encountering regioselectivity and chemoselectivity challenges during benzisoxazole ring formation.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity in Benzisoxazole Ring Closure

Introduction: The Divergence Problem

In the synthesis of 1,2-benzisoxazoles, "regioselectivity" often refers to two distinct challenges depending on your synthetic strategy:

  • Chemoselectivity (The "Shunt" Issue): When cyclizing 2-hydroxyaryl ketoximes, the system faces a bifurcation between forming the desired 1,2-benzisoxazole (via intramolecular

    
     or nucleophilic displacement) and the isomeric benzoxazole  (via Beckmann rearrangement).
    
  • Cycloaddition Regiochemistry: When employing [3+2] cycloadditions between nitrile oxides and substituted arynes, the orientation of addition (regioisomers A vs. B) is governed by the electronic distortion of the aryne intermediate.

This guide addresses both, providing mechanistic interventions to force the desired pathway.

Module 1: Substrate Control & Mechanism (The Oxime Route)

User Query: I am attempting to cyclize a 2-hydroxyaryl ketoxime to a 1,2-benzisoxazole, but I am isolating significant amounts of the benzoxazole side product. How do I stop the rearrangement?

Diagnostic: This is a classic competition between Nucleophilic Attack on Nitrogen (Pathway A) and the Beckmann Rearrangement (Pathway B).

  • Pathway A (Desired): The phenolate oxygen attacks the oxime nitrogen. This requires a good leaving group on the nitrogen (e.g., acetate, sulfonate) or oxidative conditions, and crucially, a basic environment to enhance phenolate nucleophilicity.

  • Pathway B (Undesired): Acidic conditions or strong Lewis acids promote protonation/coordination of the oxime hydroxyl, triggering alkyl migration (Beckmann) to form the benzoxazole.

Troubleshooting Protocol:

ParameterRecommendation for 1,2-BenzisoxazoleMechanistic Rationale
pH / Base Strong Base (NaH,

-BuOK, or

)
Deprotonates the phenol (

), creating a potent nucleophile to attack the nitrogen. Acidic conditions must be avoided.
Oxime Geometry

-isomer (anti)
The

-isomer positions the hydroxyl group of the oxime in proximity to the phenol, facilitating cyclization. The

-isomer favors Beckmann rearrangement.
Reagent BTC (Bis(trichloromethyl)carbonate) +

While BTC alone promotes Beckmann, the addition of triethylamine inhibits the rearrangement and forces the nucleophilic attack [1].
Solvent Polar Aprotic (DMF, DMSO) Stabilizes the anionic transition state of the phenolate attack.

Visualizing the Divergence (DOT Diagram):

Benzisoxazole_Divergence Start 2-Hydroxyaryl Ketoxime Intermediate Activated Intermediate (N-O-LG) Start->Intermediate Activation (Ac2O, SOCl2, BTC) Benzisoxazole 1,2-Benzisoxazole (Target) Intermediate->Benzisoxazole PATH A: Basic Conditions (Et3N, NaH) Phenolate Attack Benzoxazole Benzoxazole (Side Product) Intermediate->Benzoxazole PATH B: Acidic/Lewis Acid (ZnCl2, No Base) Beckmann Rearrangement

Caption: Mechanistic divergence in oxime cyclization. Base selection is the critical switch to inhibit Path B.

Module 2: Regiocontrol in [3+2] Cycloadditions

User Query: I am synthesizing 3-substituted benzisoxazoles via aryne [3+2] cycloaddition. When using 3-substituted benzynes, I get a mixture of regioisomers. Can I predict or control this?

Diagnostic: Aryne cycloadditions are governed by the Aryne Distortion Model . Substituents on the benzyne ring distort the internal bond angles, creating a polarization of the triple bond.

  • Rule of Thumb: The nucleophilic end of the 1,3-dipole (the oxygen of the nitrile oxide) will attack the more electropositive (more linear) carbon of the aryne.

  • Electron Withdrawing Groups (EWG) at C-3: Usually direct the oxygen to the meta position (relative to the EWG).

  • Electron Donating Groups (EDG) at C-3: Can lead to mixtures or ortho attack depending on steric bulk.

Troubleshooting Guide:

  • Analyze the Aryne: Draw the aryne intermediate. If you have a substituent at position 3 (adjacent to the triple bond), steric hindrance will disfavor attack at C-2.

  • Dipole Choice: Nitrile oxides are "ambiphilic" but the oxygen is the hard nucleophile.

  • Optimization:

    • Slow Addition: To prevent nitrile oxide dimerization (furoxan formation), add the chlorooxime precursor slowly (syringe pump) to the fluoride/aryne precursor mixture [2].

    • Fluoride Source: Use CsF in MeCN.[1] The solubility of CsF provides a steady concentration of fluoride to generate the aryne and the nitrile oxide simultaneously but at controlled rates.

Module 3: Protocols

Protocol A: High-Fidelity Synthesis from Ketoximes (Base-Mediated)

Target: 1,2-Benzisoxazoles from 2-hydroxyaryl ketoximes without Beckmann rearrangement.

Reagents:

  • Substrate: 2-Hydroxyaryl ketoxime (1.0 equiv)

  • Activator: Acetic Anhydride (

    
    ) (1.2 equiv) or BTC (0.35 equiv)
    
  • Base: Triethylamine (

    
    ) (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or MeCN

Step-by-Step:

  • Preparation: Dissolve the ketoxime in dry DMF (0.2 M concentration).

  • Activation:

    • Option 1 (Mild): Add

      
       and stir at RT for 30 min to form the O-acetate.
      
    • Option 2 (Fast): Add BTC (dissolved in minimal DCM) dropwise to the oxime solution at 0°C.

  • Cyclization (The Critical Step):

    • Add the base (

      
       or 
      
      
      
      ) immediately after activation. Do not allow the activated intermediate to sit in acidic by-products.
    • Heat the mixture to 80–100°C. Monitor by TLC.

    • Checkpoint: If Benzoxazole appears (lower

      
       typically), increase base equivalents and lower temperature.
      
  • Workup: Pour into ice water. The 1,2-benzisoxazole typically precipitates. Filter and wash with water.

Protocol B: Regioselective [3+2] Aryne Cycloaddition

Target: 3-Aryl/Alkyl-1,2-benzisoxazoles via benzyne.

Reagents:

  • Aryne Precursor: 2-(Trimethylsilyl)phenyl triflate (1.0 equiv)

  • Dipole Precursor: Hydroximoyl chloride (Chlorooxime) (1.2 equiv)

  • Reagent: CsF (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Add CsF and dry MeCN.

  • Aryne Generation: Add the silyl triflate.

  • Controlled Addition: Dissolve the hydroximoyl chloride in MeCN. Load into a syringe.

  • Reaction: Add the chloride solution dropwise over 2 hours at RT.

    • Why? Keeps the concentration of nitrile oxide low, preventing self-dimerization (furoxan) and favoring reaction with the transient aryne.

  • Purification: Silica gel chromatography. Benzisoxazoles are often less polar than the corresponding furoxan dimers.

Module 4: Post-Synthetic Analysis (Isomer Differentiation)

How do you confirm you have the 1,2-benzisoxazole and not the benzoxazole ?

Method1,2-Benzisoxazole (Target)Benzoxazole (Isomer)

NMR (C=N)
Signal typically 155–165 ppm (C3 position).Signal typically 160–165 ppm (C2 position). Note: Very similar.

NMR (Ring Junction)
The bridgehead carbons often show distinct shifts due to the N-O vs C-O-C connectivity.
UV-Vis Often shows a distinct absorption band around 250–300 nm with different

than the oxazole.
Chemical Test Base Stability: generally stable in mild base.Ring Opening: unstable in strong base/heat, hydrolyzing to 2-aminophenol derivatives.
Mass Spec Fragmentation often shows loss of O or NO.Fragmentation often shows loss of CO or HCN.

References

  • Li, Z., & Jin, G. (2020).[2] Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes.[3][4][5] Journal of Chemical Research, 44(11), 666–672. Link

  • Dubrovskiy, A. V., & Larock, R. C. (2010).[1][3] Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.[5][6] Organic Letters, 12(6), 1180–1183. Link

  • Pinho e Melo, T. M. V. D. (2006). Recent Advances in the Synthesis of 1,2-Benzisoxazoles. Current Organic Chemistry, 10(16), 2037–2058. Link

Sources

Technical Support Center: 5-Chloro-3-methyl-1,2-benzisoxazole Purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

5-Chloro-3-methyl-1,2-benzisoxazole is a critical intermediate, primarily utilized in the synthesis of atypical antipsychotics such as Risperidone and Paliperidone . High-purity isolation (>99.5%) is mandatory because downstream alkylation reactions are highly sensitive to nucleophilic impurities (like unreacted oximes) which lead to difficult-to-remove dimers.

This guide addresses the three most common purification challenges reported by our user base:

  • Persistence of the Oxime Intermediate (2,4-difluoroacetophenone oxime).

  • "Oiling Out" during recrystallization.

  • Regioisomer Contamination (in non-selective synthesis routes).

Impurity Profile Table
ComponentStructure DescriptionPolarity (LogP approx)Solubility Characteristics
Target Product 5-Chloro-3-methyl-1,2-benzisoxazoleModerate (~2.8)Soluble in EtOAc, DCM, Toluene. Insoluble in water.
Impurity A (SM) 2,4-DifluoroacetophenoneLow-ModerateVolatile, soluble in alcohols.
Impurity B (Int) 2,4-Difluoroacetophenone oximeModerate-High (Acidic OH)Soluble in alcohols; Soluble in aqueous base .
Impurity C (Side) 5-Chloro-2-hydroxyacetophenoneModerate (Phenolic)Soluble in aqueous base.

Diagnostic Workflow (Visual)

Before selecting a protocol, identify your impurity profile. Use the following logic map to determine the correct purification strategy.

PurificationLogic Start Crude 5-Chloro-3-methylbenzisoxazole CheckHPLC HPLC Analysis (Identify Dominant Impurity) Start->CheckHPLC Oxime Impurity: Oxime Intermediate (> 1.0%) CheckHPLC->Oxime Retention Time ~0.8 RRT Ketone Impurity: Starting Ketone (> 0.5%) CheckHPLC->Ketone Retention Time ~0.5 RRT Color Impurity: Tarry/Colored (Polymers) CheckHPLC->Color Visual Inspection Action_Base Protocol A: Caustic Wash (pH 12) + Phase Separation Oxime->Action_Base Action_Cryst Protocol B: Recrystallization (MeOH/Water or Heptane) Ketone->Action_Cryst Action_Charcoal Protocol C: Activated Carbon Filtration Color->Action_Charcoal Action_Base->Action_Cryst Polishing Step Final Pure Product (>99.5%) Action_Cryst->Final Action_Charcoal->Action_Cryst

Figure 1: Decision tree for selecting the appropriate purification module based on crude analysis.

Troubleshooting Modules

Module 1: Removing the "Sticky" Oxime (Chemical Purification)

The Problem: The cyclization of 2,4-difluoroacetophenone oxime is rarely 100% complete. The unreacted oxime co-crystallizes with the product, making standard recrystallization ineffective. The Science: The oxime contains an acidic hydroxyl group (-N-OH), whereas the benzisoxazole product is neutral. We exploit this pKa difference (Oxime pKa ~11 vs. Product pKa N/A) to extract the impurity into an aqueous phase.

Protocol A: The Caustic Wash

  • Dissolution: Dissolve the crude solid in Toluene or Dichloromethane (DCM) (5 mL per gram of solid). Avoid Ethyl Acetate if possible, as it can hydrolyze at high pH.

  • Caustic Extraction: Add 10% w/w NaOH solution (0.5 equivalents relative to theoretical oxime content).

  • Agitation: Stir vigorously for 30 minutes at 20-25°C. Do not heat, as this may degrade the isoxazole ring.

  • Separation: Separate the layers. The product is in the organic layer; the oxime (as the sodium salt) is in the aqueous layer.

  • Wash: Wash the organic layer once with water, then once with brine.

  • Recovery: Dry over MgSO₄ and concentrate to dryness.

Expert Tip: If the oxime level is >5%, repeat the caustic wash. Monitor the aqueous layer by TLC; if it stops precipitating solid upon acidification, the oxime is gone.

Module 2: Solving the "Oiling Out" Problem (Crystallization)

The Problem: During recrystallization, the product separates as a separate liquid phase (oil) rather than crystals, trapping impurities. The Science: This occurs when the temperature of the solution drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the solubility curve. It usually indicates the solvent system is too polar or the cooling is too rapid.

Protocol B: Controlled Crystallization Recommended Solvent System:Methanol/Water (Best for yield) or Heptane/Toluene (Best for purity).

Step-by-Step (Methanol/Water Method):

  • Saturation: Dissolve the crude solid in Methanol (3 mL/g) at 50-55°C. Ensure complete dissolution.

  • Clarification: If particulates are present, hot filter through a pad of Celite.

  • The "Cloud Point": Slowly add Water dropwise at 50°C until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough Methanol (0.5 - 1 mL) to clear the solution again.

  • Seeding (Critical): Add pure seed crystals (0.1% w/w) at 45°C. Do not skip this step.

  • Slow Cooling: Cool to 20°C at a rate of 5°C per hour.

  • Aging: Stir at 0-5°C for 2 hours to maximize yield.

  • Filtration: Filter and wash with cold 50% Methanol/Water.

Data: Solvent Efficiency Comparison

Solvent SystemYield (%)Purity IncreaseNotes
Ethanol (95%) 85-90%ModerateGood general solvent, but some oxime may remain.
MeOH / Water (7:3) 92-95%HighRecommended. Excellent rejection of non-polar impurities.
Heptane / Toluene 75-80%Very HighUse for final polishing of high-value batches.
Module 3: Isomer Separation (Chromatography)

The Problem: Presence of 6-chloro-3-methylbenzisoxazole (regioisomer). The Science: Separation of 5-chloro and 6-chloro isomers is difficult by crystallization due to similar lattice energies. Chromatography is required if the isomer content exceeds 0.5%.

Protocol C: Flash Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5 -> End 85:15).

  • Loading: Dry load on silica is preferred over liquid injection to prevent band broadening.

  • Rf Values:

    • 5-Chloro isomer: ~0.45 (in 9:1 Hex/EtOAc)

    • 6-Chloro isomer: ~0.40 (often trails the major peak)

Frequently Asked Questions (FAQs)

Q: Can I use distillation to purify this compound? A: It is not recommended. 5-Chloro-3-methyl-1,2-benzisoxazole has a high boiling point, and prolonged thermal exposure can cause ring opening (isoxazole to nitrile rearrangement) or degradation. Melt crystallization or solvent recrystallization is safer and more scalable.

Q: My product turned pink/brown during drying. Why? A: This indicates oxidation of trace phenolic impurities (likely 5-chloro-2-hydroxyacetophenone). Ensure you perform the Caustic Wash (Protocol A) thoroughly before crystallization. You can also add 1% activated charcoal during the hot filtration step in Protocol B to remove color bodies.

Q: What is the maximum water content allowed in the Methanol crystallization? A: Do not exceed 35% water by volume. Above this threshold, the hydrophobic product will "crash out" as an amorphous solid or oil rather than forming a defined crystal lattice, trapping impurities inside the precipitate.

References

  • Janssen Pharmaceutica. (1982). Process for preparing 3-piperidinyl-1,2-benzisoxazoles. US Patent 4,355,037. Link

    • Context: Foundational patent describing the cyclization and isolation of benzisoxazole intermediates for Risperidone.

  • BenchChem. (2025).[1] Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione and related derivatives.[1][2]Link

    • Context: Provides solubility data and solvent selection logic for chlorin
  • Sigma-Aldrich. (2023). Product Specification: 5-Chloro-3-phenyl-2,1-benzisoxazole.Link

    • Context: Used for comparative physicochemical properties (melting point ranges and handling) of the 5-chloro-benzisoxazole class.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 36953-24-9.Link

    • Context: Verification of chemical structure, CAS number, and basic physical properties.

Sources

Technical Support Center: Navigating the Beckmann Rearrangement in Oxime Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Beckmann rearrangement. This guide is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to help you navigate the complexities of oxime cyclization and minimize the formation of unwanted side products. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying mechanistic reasoning to empower your experimental design.

The Beckmann rearrangement is a powerful tool in organic synthesis, enabling the transformation of oximes into amides or lactams, a reaction of significant industrial importance, particularly in the production of Nylon-6.[1][2][3] However, its practical application can be hampered by competing side reactions, most notably the Beckmann fragmentation. This guide will equip you with the knowledge to control these reaction pathways.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the cause and actionable solutions.

Q1: My reaction is yielding a significant amount of nitriles instead of the desired amide/lactam. How can I suppress this fragmentation?

A1: This is a classic case of the Beckmann fragmentation competing with the desired rearrangement.[1] Fragmentation becomes the dominant pathway when the group alpha (α) to the oxime is capable of stabilizing a positive charge, leading to the formation of a stable carbocation and a nitrile.[2][4][5][6]

Underlying Cause:

The key factor is the stability of the potential carbocation that would be formed upon cleavage of the C-C bond adjacent to the oxime nitrogen.

  • Substrate Structure: Quaternary carbon centers, as well as those bearing oxygen, nitrogen, or sulfur atoms, are particularly prone to fragmentation due to their ability to stabilize the resulting carbocation through hyperconjugation or resonance.[1][4][5]

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures and strongly acidic media, can also favor fragmentation.[6]

Solutions:

  • Reagent Selection: Opt for milder reagents that can activate the hydroxyl group of the oxime without promoting carbocation formation.

    • Tosyl chloride (TsCl) or Phosphorus pentachloride (PCl₅): These reagents can convert the hydroxyl into a better leaving group under less acidic conditions than concentrated sulfuric acid.[1][7]

    • Cyanuric chloride (TCT): This organocatalyst, often used with a co-catalyst like zinc chloride, is a mild and effective alternative for promoting the rearrangement.[1][3][8]

  • Solvent Choice: The solvent can play a crucial role in the reaction outcome.

    • Polar Aprotic Solvents: Solvents like acetonitrile can favor the rearrangement by stabilizing the transition state leading to the amide.

    • Non-polar Solvents: In some cases, non-polar solvents may disfavor the formation of the highly polar carbocation intermediate required for fragmentation.

  • Temperature Control: Lowering the reaction temperature can often disfavor the higher activation energy pathway of fragmentation.

Q2: I am observing a mixture of two regioisomeric amides/lactams. How can I improve the regioselectivity of the rearrangement?

A2: The formation of regioisomeric products is a common challenge and is almost always due to a lack of stereochemical control in the starting oxime. The Beckmann rearrangement is a stereospecific reaction: the group that is anti-periplanar (trans) to the leaving group on the nitrogen atom is the one that migrates.[1][7][9][10][11]

Underlying Cause:

  • Mixture of (E/Z)-Oxime Isomers: If you start with a mixture of (E)- and (Z)-oxime isomers, the rearrangement will produce a corresponding mixture of amides.

  • Isomerization Under Reaction Conditions: Even if you start with a pure isomer, harsh acidic conditions can cause the oxime to isomerize in situ, leading to a loss of regioselectivity.[1][7]

Solutions:

  • Purification of the Starting Oxime: Before the rearrangement, meticulously purify the oxime isomers using chromatography or crystallization to ensure you are starting with a single, stereochemically pure compound.[10]

  • Milder Reaction Conditions: Avoid strongly acidic and high-temperature conditions that can promote isomerization.

    • Reagents like p-toluenesulfonyl chloride and phosphorus pentachloride are less likely to cause competing isomerization.[7]

  • Kinetic vs. Thermodynamic Control: Consider the conditions of oxime formation. It may be possible to favor the formation of one isomer kinetically, which can then be carried forward to the rearrangement.

Q3: My reaction is sluggish, and I have a low conversion of the starting oxime. How can I improve the reaction rate?

A3: A slow reaction rate is often due to insufficient activation of the oxime's hydroxyl group, which is a poor leaving group.

Underlying Cause:

  • Insufficiently Acidic Catalyst: The catalyst may not be strong enough to protonate the hydroxyl group effectively.

  • Steric Hindrance: A sterically hindered oxime may be slow to react.

  • Low Temperature: The reaction may simply require more thermal energy to overcome the activation barrier.

Solutions:

  • Catalyst Choice:

    • Strong Brønsted Acids: Concentrated sulfuric acid, polyphosphoric acid (PPA), or oleum are classic choices for forcing conditions.[1][2][3][12]

    • Lewis Acids: Reagents like aluminum chloride can also be effective.[12]

    • Solid Acid Catalysts: For vapor-phase reactions or to simplify workup, solid acid catalysts like zeolites can be employed, though they often require high temperatures.[8][12]

  • Increase Temperature: Carefully increasing the reaction temperature can significantly increase the rate. However, be mindful that this may also promote side reactions like fragmentation.

  • "Beckmann's Mixture": A mixture of acetic acid, acetic anhydride, and hydrogen chloride can be a potent catalyst system.[8]

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the Beckmann rearrangement?

The Beckmann rearrangement begins with the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water).[5][13] This is followed by a concerted[1][2]-shift, where the group anti-periplanar to the leaving group migrates to the nitrogen atom as the leaving group departs.[7] This forms a nitrilium ion intermediate, which is then attacked by water. Subsequent deprotonation and tautomerization yield the final amide or lactam product.[5]

How does solvent choice impact the Beckmann rearrangement?

Solvent choice can have a profound effect on the reaction. Polar solvents can increase the rate of rearrangement by stabilizing the charged intermediates.[14][15] In some cases, the solvent can actively participate in the reaction mechanism, influencing the rate-determining step.[16] For instance, studies have shown that solvents can assist in the 1,2-hydrogen shift, thereby accelerating the reaction.[16]

Are there "greener" alternatives to traditional strong acid catalysts?

Yes, significant research has been dedicated to developing more environmentally benign methods for the Beckmann rearrangement.

  • Solid Acid Catalysts: Zeolites and other solid acids offer the advantage of being easily separable and reusable.[8][12]

  • Organocatalysts: Cyanuric chloride is a notable example of a metal-free catalyst that can promote the reaction under mild conditions.[8]

  • Ionic Liquids: Room temperature ionic liquids (RTILs) can function as both the solvent and catalyst, often leading to high conversion and selectivity.[12]

  • Natural Organic Acids: Acids like citric and tartaric acid have been shown to effectively promote the rearrangement under solvent-free conditions.[17]

  • Photoredox Catalysis: Recent advances have demonstrated the use of visible light to generate Vilsmeier-Haack reagents in situ, which then promote the rearrangement under mild conditions.[18]

Can the Beckmann rearrangement be used in drug synthesis?

Absolutely. The Beckmann rearrangement is a valuable tool for constructing complex nitrogen-containing molecules, which are prevalent in pharmaceuticals.[3][19] The resulting lactams, in particular, are common structural motifs in many biologically active compounds.[3]

Data Summary and Experimental Protocols

Table 1: Comparison of Catalysts for the Beckmann Rearrangement
Catalyst CategoryExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids H₂SO₄, PPA, HClHigh concentration, elevated temperatureHigh reactivity, low costCorrosive, large amounts of waste, harsh conditions can lead to side reactions
Lewis Acids PCl₅, SOCl₂, AlCl₃Anhydrous conditionsEffective for many substratesMoisture sensitive, can be harsh
Organocatalysts Cyanuric Chloride (TCT)Often with a co-catalyst (e.g., ZnCl₂), room temperatureMild conditions, high selectivityMay be more expensive
Solid Acid Catalysts Zeolites (e.g., H-ZSM-5)Vapor phase, high temperatures (300-350°C)Reusable, environmentally friendlyHigh energy input, potential for catalyst deactivation
Ionic Liquids Imidazolium or pyridinium-basedMild temperaturesCan act as both solvent and catalyst, high selectivityCost, viscosity can be an issue
Protocol 1: Mild Beckmann Rearrangement using Cyanuric Chloride

This protocol is adapted from methodologies that utilize cyanuric chloride for a milder rearrangement, minimizing side reactions.[3][10]

Materials:

  • Cyclohexanone oxime

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Zinc chloride (ZnCl₂)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and workup.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone oxime (1.0 eq) in anhydrous acetonitrile.

  • Add cyanuric chloride (1.1 eq) and zinc chloride (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude ε-caprolactam.

  • Purify the product by recrystallization or column chromatography as needed.

Safety Precautions: Cyanuric chloride is moisture-sensitive and corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: The Competing Pathways of Beckmann Rearrangement and Fragmentation

G cluster_start Starting Material cluster_rearrangement Desired Pathway cluster_fragmentation Side Reaction start Oxime rearrangement Beckmann Rearrangement start->rearrangement Anti-migrating group fragmentation Beckmann Fragmentation start->fragmentation Stable carbocation formation amide Amide / Lactam rearrangement->amide Hydrolysis nitrile Nitrile fragmentation->nitrile carbocation Carbocation fragmentation->carbocation

Caption: Competing pathways in the Beckmann reaction.

Diagram 2: Troubleshooting Flowchart for Low Amide/Lactam Yield

G start Low Yield of Amide/Lactam check_sm Is Starting Material Consumed? start->check_sm high_sm Incomplete Reaction check_sm->high_sm No sm_consumed Starting Material Consumed check_sm->sm_consumed Yes increase_reactivity Increase Reactivity: - Stronger Acid - Higher Temperature - More Effective Catalyst high_sm->increase_reactivity check_products What are the Main Byproducts? sm_consumed->check_products nitriles Nitriles (Fragmentation) check_products->nitriles Nitriles isomers Regioisomers check_products->isomers Isomers other Other/Decomposition check_products->other Other solution_frag Suppress Fragmentation: - Milder Catalyst (e.g., TCT) - Lower Temperature - Less Polar Solvent nitriles->solution_frag solution_iso Improve Regioselectivity: - Purify Starting Oxime - Milder Conditions to Prevent Isomerization isomers->solution_iso solution_other Optimize Conditions: - Lower Temperature - Purer Reagents - Inert Atmosphere other->solution_other

Caption: Troubleshooting flowchart for low yield issues.

References

  • Beckmann rearrangement - Wikipedia. Available at: [Link]

  • BECKMANN REARRANGEMENT | MECHANISM - AdiChemistry. Available at: [Link]

  • A New Look at the Classical Beckmann Rearrangement: A Strong Case of Active Solvent Effect | Journal of the American Chemical Society. Available at: [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. Available at: [Link]

  • Beckmann Fragmentation - YouTube. Available at: [Link]

  • Beckmann Rearrangement: Mechanism, Steps & Uses Explained - Vedantu. Available at: [Link]

  • The Beckmann Rearrangement - Denmark Group. Available at: [Link]

  • Beckmann Rearrangement - Organic Chemistry Tutor. Available at: [Link]

  • Solvent effects in the liquid phase Beckmann rearrangement of 4-hydroxyacetophenone oxime over H-Beta catalyst | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC. Available at: [Link]

  • Beckmann rearrangement catalysis: a review of recent advances - RSC Publishing. Available at: [Link]

  • Regioselectivity study of Beckman and Schmidt reactions: The pathway for synthesis of bicyclic anilines and benzylamines | Poster Board #1207 - American Chemical Society. Available at: [Link]

  • Beckmann rearrangement ppt | PPTX - Slideshare. Available at: [Link]

  • A New Look at the Classical Beckmann Rearrangement: A Strong Case of Active Solvent Effect - ACS Publications. Available at: [Link]

  • Application of different catalysts in Beckmann Rearrangement - SciSpace. Available at: [Link]

  • Visible Light‐Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Continuous Flow Reactor - PMC. Available at: [Link]

  • The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions - Scientific Research Publishing. Available at: [Link]

  • REGIOSELECTIVE BECKMANN REARRANGEMENT. Available at: [Link]

  • Regioselectivity of the Beckmann rearrangement - Chemistry Stack Exchange. Available at: [Link]

  • Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ-Lactams | Organic Letters - ACS Publications. Available at: [Link]

  • Promoted Beckmann Rearrangements: Separating Sequential Photochemical and Thermal Phenomena in a Conti. Available at: [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” - ACS Publications. Available at: [Link]

  • Beckmann Rearrangement - J&K Scientific LLC. Available at: [Link]

  • The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations - Organic Reactions. Available at: [Link]

  • (PDF) Natural organic acids promoted Beckmann rearrangement: Green and expeditious synthesis of amides under solvent-free conditions - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability of 5-Chloro-3-methyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the stability and reactivity of 5-chloro-3-methyl-1,2-benzisoxazole , a critical intermediate in the synthesis of anticonvulsants like Zonisamide.

Topic: Stability & Reactivity Profile under Basic Conditions Audience: Process Chemists, Medicinal Chemists, Analytical Scientists Document ID: TS-BZISO-005

Executive Summary

5-Chloro-3-methyl-1,2-benzisoxazole is a kinetically stable but thermodynamically sensitive heterocycle. While the 3-methyl group allows for base-mediated functionalization (e.g., sulfonation, alkylation), the 1,2-benzisoxazole ring is prone to two primary failure modes under basic conditions: hydrolytic ring opening (Kemp-like elimination) and skeletal rearrangement to benzoxazoles.

This guide provides the mechanistic understanding and experimental protocols required to manipulate this compound without degrading the core scaffold.

Module 1: The Mechanistic Landscape

Why does this compound degrade?

The 1,2-benzisoxazole ring possesses a weak N–O bond. Under basic conditions, the stability depends on the competition between deprotonation of the C3-methyl group (desired pathway) and nucleophilic attack/rearrangement (degradation pathways).

The Three Pathways
  • Pathway A (Desired): Strong, non-nucleophilic bases (e.g., LDA, NaH) deprotonate the C3-methyl group (

    
    ), forming a carbanion stable enough for functionalization.
    
  • Pathway B (Hydrolysis): Aqueous bases (NaOH, KOH) or alkoxides at high temperatures attack the ring or facilitate ring opening to form 5-chloro-2-hydroxyacetophenone oxime , which may further hydrolyze to the ketone (phenolic impurity).

  • Pathway C (Rearrangement): Under thermodynamic control (heat + base), the ring can isomerize to 5-chloro-2-methylbenzoxazole , a stable impurity that is difficult to separate.

Benzisoxazole_Pathways Start 5-Chloro-3-methyl- 1,2-benzisoxazole Carbanion C3-Carbanion (Reactive Intermediate) Start->Carbanion Base (Anhydrous) (LDA, NaH, <0°C) Oxime 5-Chloro-2-hydroxy- acetophenone oxime Start->Oxime Aq. Base (NaOH) Hydrolysis Benzoxazole 5-Chloro-2-methyl- benzoxazole Start->Benzoxazole Base + Heat Rearrangement Product Functionalized Product (e.g., Zonisamide Int.) Carbanion->Product Electrophile (R-X, SO3) Oxime->Benzoxazole Recyclization (Thermodynamic)

Figure 1: Reaction pathways of 5-chloro-3-methyl-1,2-benzisoxazole. Green paths indicate desired synthesis; yellow and red paths indicate degradation.

Module 2: Troubleshooting Guide

Issue 1: "I see a new impurity with the same Mass (M+) but different retention time."
  • Diagnosis: This is likely 5-chloro-2-methylbenzoxazole .

  • Cause: Skeletal rearrangement caused by heating in the presence of base (e.g., NaOEt in EtOH at reflux).

  • Verification: The benzoxazole isomer is typically more non-polar and chemically inert compared to the benzisoxazole.

  • Solution: Lower reaction temperature. Switch to a kinetic base (LDA) at low temperature (-78°C to 0°C) rather than thermodynamic bases at reflux.

Issue 2: "My reaction mixture turned yellow/orange and yield is low."
  • Diagnosis: Ring opening to the oxime anion (phenolate).

  • Cause: Presence of water or hydroxide ions.[1][2] The "phenolic" color (yellow/orange) is characteristic of the salicylonitrile/acetophenone anions formed via ring opening.

  • Verification: Acidify a small aliquot. If the color disappears and you isolate a phenol (detectable by FeCl3 test or NMR shift of aromatic protons), the ring has opened.

  • Solution: Ensure anhydrous conditions. Use fresh bottles of NaH or alkoxides. Avoid aqueous workups until the electrophile has fully reacted.

Issue 3: "Inconsistent yields during Zonisamide intermediate synthesis."
  • Context: Sulfonation of the methyl group.

  • Cause: Incomplete deprotonation or competitive degradation during the exothermic addition of reagents.

  • Solution: Control the exotherm strictly. Maintain internal temperature <10°C during base addition.

Module 3: Base Compatibility Matrix

Base TypeExamplesCompatibilityNotes
Strong/Non-Nucleophilic LDA, LiHMDS, KHMDSHigh Ideal for C3-methylation. Use at -78°C to 0°C.
Hydrides NaH, KHModerate Safe in DMF/THF if anhydrous. Excess heat causes degradation.
Alkoxides NaOMe, NaOEt, KOtBuConditional Safe at low temp. Reflux promotes rearrangement to benzoxazole.
Hydroxides NaOH, KOH, LiOHLow (Unsafe) Causes rapid hydrolysis to oximes/phenols, especially with heat.
Amines TEA, DIPEA, PyridineHigh Generally too weak to deprotonate C3, but safe for the ring.

Module 4: Experimental Protocols

Protocol A: Stability Test (Go/No-Go)

Before scaling up, validate your specific conditions.

  • Preparation: Dissolve 50 mg of 5-chloro-3-methyl-1,2-benzisoxazole in 1 mL of the target solvent (e.g., THF, DMF).

  • Stress: Add 2 equivalents of the intended base.

  • Monitoring:

    • T=0 min: Take an aliquot immediately. Quench into dilute HCl/MeOH. Analyze by HPLC/UPLC.

    • T=1 hour: Repeat analysis.

  • Interpretation:

    • >98% Recovery: Stable.

    • New Peak (+0 Da): Rearrangement (Benzoxazole).

    • New Peak (+18 Da or broad phenol peak): Hydrolysis (Oxime/Ketone).

Protocol B: Safe Deprotonation (General Procedure)
  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Solvent: Use anhydrous THF or DMF (water content <50 ppm).

  • Cooling: Cool the solution of base (e.g., NaH or LDA) to -10°C or lower .

  • Addition: Add the 5-chloro-3-methyl-1,2-benzisoxazole solution slowly to the base (or vice versa, depending on specific reaction kinetics) to avoid local heating.

  • Reaction: Stir for the minimum time required for anion formation (typically 15–30 mins) before adding the electrophile immediately. Do not store the anion.

References

  • Synthesis and Reactivity of 1,2-Benzisoxazoles

    • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2016). ResearchGate.

  • Zonisamide Synthesis & Intermediates

    • Process for the manufacture of zonisamide. (Patent EP1682522A1). Google Patents.

  • Rearrangement Mechanisms

    • Isomerization of 1,2-benzisoxazoles to benzoxazoles. Organic Chemistry Portal.[3]

  • Degradation Products

    • Hydrolysis of 3-methyl-1,2-benzisoxazole derivatives. Thieme Connect (Science of Synthesis).

Sources

Validation & Comparative

Comparative 1H NMR Guide: 5-Chloro-3-methyl-1,2-benzisoxazole Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 5-chloro-3-methyl-1,2-benzisoxazole Content Type: Comparative Technical Guide Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Application Context

5-chloro-3-methyl-1,2-benzisoxazole (CAS: 35253-08-8) is a critical pharmacophore and intermediate, most notably serving as the electrophilic core in the synthesis of atypical antipsychotics like Risperidone and Paliperidone .

In process development, the primary analytical challenge is not just structural confirmation, but reaction monitoring . The synthesis typically involves the cyclization of 2-hydroxy-5-chloroacetophenone oxime. A competitive side reaction can lead to the Beckmann rearrangement product (5-chloro-2-methylbenzoxazole).

This guide compares the 1H NMR profile of the target 1,2-benzisoxazole against its oxime precursor and its benzoxazole isomer , providing a definitive method for purity assessment without requiring LC-MS for routine checks.

Structural Analysis & Assignments

Solvent:


 (Chloroform-d) | Frequency:  400 MHz[1][2][3]
The Target: 5-chloro-3-methyl-1,2-benzisoxazole

The spectrum is characterized by a clean aromatic region and a distinct downfield methyl singlet. Unlike its precursors, it lacks exchangeable protons (OH).

Proton GroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (H-4) 7.55 – 7.58 Doublet (d) / m1HH-4 is meta to Cl and adjacent to the isoxazole ring fusion. The ring current and electronegativity of the heterocycle deshield this position.
Ar-H (H-6, H-7) 7.41 – 7.47 Multiplet (m)2HOverlapping signals for H-7 (adjacent to O) and H-6 (ortho to Cl).
C3-CH

2.53 Singlet (s)3HThe methyl group is attached to the imine carbon (C=N) of the isoxazole ring. It is deshielded relative to a standard aryl-methyl (~2.3 ppm).

Analyst Note: The absence of signals above 8.0 ppm (specifically broad singlets) is the primary indicator of successful cyclization and purification.

Comparative Analysis: Target vs. Alternatives

This section differentiates the target from its two most common contaminants: the starting material (Oxime) and the thermodynamic regioisomer (Benzoxazole).

Comparison Table: Chemical Shift Fingerprints
FeatureTarget: 1,2-Benzisoxazole Precursor: Oxime Isomer: Benzoxazole
Structure Fused N-O bond (Indoxazene)Open chain oxime/phenolFused C-N / C-O (Oxazole)
Methyl Shift 2.53 ppm (s) ~2.25 ppm (s)2.62 ppm (s)
Exchangeable H None ~11.8 ppm (Phenol-OH)~11.2 ppm (Oxime-OH)None
Aromatic H-4 ~7.56 ppm~7.40 ppm~7.61 ppm (d, J=2.0 Hz)
Key Distinction Clean aliphatic region (single peak).Downfield OH signals present. Methyl is +0.09 ppm downfield.
Mechanistic Insight (Why the shifts differ?)
  • Oxime to Benzisoxazole: The cyclization involves the nucleophilic attack of the oxime oxygen onto the aromatic ring (or displacement of a leaving group), followed by dehydration. The loss of the phenolic proton and the oxime proton eliminates the signals at >10 ppm.

  • Benzisoxazole vs. Benzoxazole:

    • Benzisoxazole (Target): The methyl is at position 3, attached to the C=N bond within the 5-membered ring.[4]

    • Benzoxazole (Impurity): The methyl is at position 2, between the N and O atoms. This position is more electron-deficient, causing a slight downfield shift (2.62 vs 2.53 ppm) of the methyl protons.

Visualizing the Analytical Workflow

The following diagram illustrates the reaction pathway and the decision logic for NMR analysis.

NMR_Analysis_Flow Start Crude Reaction Mixture Acquisition 1H NMR Acquisition (CDCl3) Start->Acquisition Decision_OH Check 10-12 ppm Region Acquisition->Decision_OH Result_Oxime Precursor Present (Incomplete Rxn) Decision_OH->Result_Oxime Signals Found Decision_Me Check Methyl Shift (2.50 - 2.65 ppm) Decision_OH->Decision_Me Region Silent Result_Target Target Confirmed (Me @ 2.53 ppm) Decision_Me->Result_Target Singlet @ 2.53 Result_Isomer Isomer Impurity (Me @ 2.62 ppm) Decision_Me->Result_Isomer Singlet @ 2.62

Caption: Decision tree for identifying 5-chloro-3-methyl-1,2-benzisoxazole purity using 1H NMR markers.

Experimental Protocol: Standardized Characterization

To ensure reproducibility and match the comparative data above, follow this protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid product.

    • Note: Ensure the sample is free of residual reaction solvents (THF or Toluene), as Toluene methyl signals (2.36 ppm) can interfere with the target methyl assignment.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Alternative: DMSO-d

      
       may be used if solubility is poor. Expect the methyl signal to shift slightly upfield to ~2.41 ppm due to solvent effects.
      
  • Filtration: If the solution is cloudy (inorganic salts from the cyclization base), filter through a cotton plug into the NMR tube.

Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >95% purity); increase to 64 for impurity profiling (<1%).

  • Relaxation Delay (D1): 1.0 second (minimum). For quantitative integration of the isomer ratio, increase D1 to 5.0 seconds to account for different T1 relaxation times of the methyl protons.

Data Processing
  • Phasing: Apply automatic phasing, followed by manual correction to ensure a flat baseline around the methyl region (2.0–3.0 ppm).

  • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl

    
     to 7.26 ppm).
    
  • Integration:

    • Integrate the Methyl region from 2.45–2.70 ppm.

    • If a doublet of singlets appears (e.g., 2.53 and 2.62), calculate the molar ratio:

      
      
      

References

  • Li, Z., & Jin, G. (2020). Efficient and Divergent Synthesis of Benzoxazoles and 1,2-Benzisoxazoles from o-Hydroxyaryl Ketoximes. ChemistrySelect, 5(8), 2410–2414.

    • Key Data: Provides the direct side-by-side NMR characterization of the 3-methyl-1,2-benzisoxazole (3e) and 2-methylbenzoxazole (2e) isomers.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 347291, 5-chloro-3-methyl-1,2-benzisoxazole.

    • Key Data: General chemical properties and CAS verification.[3]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

    • Key Data: Essential for distinguishing solvent impurities (e.g., Toluene, THF)

Sources

Characteristic IR Absorption Bands of the 1,2-Benzisoxazole Ring: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Vibrational Signature of a "Privileged Scaffold"

In medicinal chemistry, the 1,2-benzisoxazole ring (indoxazene) is classified as a "privileged scaffold" due to its prevalence in potent antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide). However, its structural identification is frequently complicated by its isomer, 2,1-benzisoxazole (anthranil) , and the related benzoxazole .

While NMR (


N, 

C) provides definitive connectivity data, Fourier Transform Infrared (FT-IR) spectroscopy remains the rapid, first-line technique for solid-state characterization and polymorph screening. This guide moves beyond generic frequency tables to provide a mechanistic breakdown of the 1,2-benzisoxazole vibrational modes, distinguishing them from their isomeric counterparts through field-proven spectral markers.

Fundamental Vibrational Modes of 1,2-Benzisoxazole

The 1,2-benzisoxazole system fuses a benzene ring with an isoxazole ring. Unlike simple functional groups, the "fingerprint" of this heterocycle arises from coupled ring vibrations. The most critical diagnostic bands involve the N-O bond (the pharmacophore's weak link) and the C=N bond embedded in the aromatic system.

Table 1: Characteristic IR Bands of 1,2-Benzisoxazole (Solid State/KBr)
Vibrational ModeFrequency Range (cm⁻¹)IntensityMechanistic Insight
C=N Stretching 1610 – 1640 Medium-StrongDistinct from the benzene C=C stretch. Often appears as a shoulder or split peak on the high-frequency side of the aromatic quadrant stretch (~1600 cm⁻¹).
Aromatic Ring (C=C) 1590 – 1610 StrongTypical benzenoid skeletal vibration. In 1,2-benzisoxazoles, this is often coupled with the heterocycle, enhancing intensity.
N-O Stretching 1000 – 1100 MediumCritical Diagnostic. This bond is weaker than C-O or C=N. In Zonisamide, this appears near 1064 cm⁻¹. It is often coupled with ring breathing modes.
C-O-N Skeletal 1210 – 1260 Medium-StrongAsymmetric stretching of the heterocyclic ether linkage. Distinct from the C-O-C of benzoxazoles.
Ring Breathing 900 – 1000 MediumWhole-ring expansion/contraction. Highly sensitive to substitution at the 3-position.

Field Insight: In 3-substituted derivatives like Risperidone , the C=N band can be obscured by amide carbonyls if present. Focus on the 1000–1100 cm⁻¹ region (N-O/Ring breathing) to confirm the integrity of the isoxazole ring, as metabolic cleavage often destroys these bands.

Comparative Analysis: Distinguishing Isomers

Differentiation between 1,2-benzisoxazole, its 2,1-isomer (anthranil), and benzoxazole is a common analytical challenge. The electronic distribution in these rings leads to distinct force constants for the heteroatom bonds.

Table 2: Spectral Differentiation Matrix
Feature1,2-Benzisoxazole 2,1-Benzisoxazole (Anthranil) Benzoxazole
Structure N-O bond in 1,2-positionN attached to benzene; bridged OO and N at 1,3-positions
C=N Frequency High (1610–1640 cm⁻¹) Variable; often lower due to o-quinoid characterLower (~1530–1550 cm⁻¹)
N-O / C-O Stretch 1000–1100 cm⁻¹ (N-O) ~850–950 cm⁻¹ (Weak N-O) ~1050–1070 cm⁻¹ (C-O-C)
Stability Stable aromatic systemLess stable; prone to ring openingVery stable
Key Marker Split peak >1600 cm⁻¹ Lower freq.[1][2][3][4][5][6][7][8][9][10][11] ring modes Strong band ~1535 cm⁻¹
Mechanistic Logic
  • Benzoxazole: The C=N bond has more single-bond character due to strong resonance with the oxygen, shifting the stretch to ~1535 cm⁻¹.

  • 1,2-Benzisoxazole: The N-O bond locks the nitrogen lone pair less effectively than the C-O-C arrangement, maintaining a higher bond order for C=N, shifting it up to >1610 cm⁻¹.

  • Anthranil: This isomer has significant ortho-quinoid character, often resulting in a complex "fingerprint" and lower stability.

Experimental Protocol: Validating the Spectrum

To ensure reproducible differentiation, follow this self-validating protocol.

Step 1: Sample Preparation (Critical for Polymorphs)
  • Technique: ATR (Attenuated Total Reflectance) is preferred for rapid screening. However, for high-resolution band assignment of the weak N-O stretch, use a KBr Pellet .

  • Why? ATR has depth-of-penetration issues that can weaken the intensity of lower-frequency bands (like the 1000 cm⁻¹ N-O stretch). KBr ensures transmission through the bulk.

Step 2: Acquisition Parameters
  • Resolution: Set to 2 cm⁻¹ . The splitting between the aromatic C=C (~1600) and isoxazole C=N (~1630) can be subtle. Standard 4 cm⁻¹ resolution may merge them into a single broad peak.

  • Scans: Minimum 32 scans to resolve the medium-intensity N-O bands from noise.

Step 3: Spectral Validation Workflow

Use the following logic flow to confirm the presence of the 1,2-benzisoxazole ring.

G Start Unknown Spectrum Check1600 Check 1600-1650 cm⁻¹ Region Start->Check1600 SplitPeak Split Peak or Shoulder (>1610 cm⁻¹)? Check1600->SplitPeak Check1530 Strong Band at ~1535 cm⁻¹? SplitPeak->Check1530 No CheckNO Check 1000-1100 cm⁻¹ (N-O / Ring Breathing) SplitPeak->CheckNO Yes (C=N + C=C) Benzoxazole Suspect Benzoxazole (C=N lower freq) Check1530->Benzoxazole Yes Anthranil Suspect 2,1-Benzisoxazole (Check Stability/NMR) Check1530->Anthranil No (Indistinct) Benzisoxazole Likely 1,2-Benzisoxazole CheckNO->Benzisoxazole Distinct Band Present CheckNO->Anthranil Absent/Shifted <950

Figure 1: Decision logic for distinguishing benzisoxazole isomers via IR spectroscopy.

Case Study: Zonisamide & Risperidone[11]

Zonisamide (1,2-Benzisoxazole-3-methanesulfonamide)

Experimental data for Zonisamide validates the assignments above.[12]

  • C=N/C=C: Distinct peaks at 1606 cm⁻¹ and 1587 cm⁻¹ . The 1606 cm⁻¹ band is attributed to the heterocyclic C=N stretch coupled with the benzene ring.

  • N-O / Ring: Strong bands at 1064 cm⁻¹ and 1055 cm⁻¹ . These are characteristic of the 1,2-benzisoxazole breathing mode involving the N-O bond.[3]

Risperidone
  • Challenge: The molecule is complex, containing amides and other rings.

  • Observation: The benzisoxazole C=N is often found near 1640 cm⁻¹ , overlapping with the pyrimidinone carbonyls.

  • Validation: Degradation studies show that cleavage of the isoxazole ring (opening the N-O bond) results in the loss of the ~1060 cm⁻¹ spectral feature, confirming its assignment to the heterocycle.

References

  • Zonisamide Spectral Data: Structure and physicochemical properties of Zonisamide. PubChem.[13] Available at: [Link]

  • Isomer Aromaticity & Stability: Domene, C., Jenneskens, L. W., & Fowler, P. W. (2005). Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole.[10][13] Tetrahedron Letters.[13] Available at: [Link]

  • Risperidone Characterization: Risperidone FTIR Spectrum and Impurity Profiling. Journal of Chemical and Pharmaceutical Research.[14] Available at: [Link]

  • General IR Tables: NIST Chemistry WebBook, 1,2-Benzisoxazole Infrared Spectrum. Available at: [Link]

  • Anthranil (2,1-Benzisoxazole) Data: NIST Chemistry WebBook, 2,1-Benzisoxazole, 5-chloro-3-phenyl- Infrared Spectrum.[9] Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 5-Chloro-3-methylbenzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: 5-Chloro-3-methyl-1,2-benzisoxazole (CMB) CAS: 36953-24-9 Molecular Weight: 167.59 g/mol Formula:



This guide details the Electron Ionization (EI) mass spectrometry fragmentation patterns of 5-chloro-3-methylbenzisoxazole, a critical intermediate in the synthesis of antipsychotic therapeutics (e.g., Risperidone, Paliperidone). Accurate identification of this compound relies on understanding its unique tendency to undergo thermal or impact-induced isomerization to a phenolic nitrile prior to fragmentation.

This document compares CMB against its structural isomer, 5-chloro-2-methyl-1,3-benzoxazole , demonstrating how specific fragmentation pathways (specifically CO vs. CH


CN loss) serve as diagnostic markers for differentiation.

Experimental Protocol (Self-Validating)

To reproduce the fragmentation data described below, the following GC-MS protocol is recommended. This workflow includes built-in quality control steps to ensure spectral integrity.

Sample Preparation
  • Solvent: Methanol or Acetonitrile (LC-MS grade).

  • Concentration: 10 µg/mL (10 ppm). Note: Avoid higher concentrations to prevent detector saturation which distorts isotope ratios.

  • Validation Step: Inject a blank solvent sample before the analyte to confirm the absence of carryover or background phthalates (m/z 149).

Instrument Conditions (GC-MS)
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C. Critical: Higher source temperatures (>250°C) can artificially enhance the thermal isomerization to the nitrile form, altering relative abundances.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.[1]

  • Oven Ramp: 50°C (hold 1 min) → 20°C/min → 280°C (hold 3 min).

Fragmentation Analysis & Mechanism

The Isomerization Phenomenon

Unlike standard heterocycles that fragment directly, 1,2-benzisoxazoles are "masked" phenols. Upon electron impact or thermal stress, the weak N–O bond cleaves, causing the molecule to isomerize into 2-hydroxy-5-chlorobenzonitrile (and related ketenimine forms). The observed mass spectrum is largely that of this rearranged species.

Primary Fragmentation Pathways
  • Molecular Ion (

    
    ):  Observed at m/z 167  and 169  with a characteristic 3:1 intensity ratio, confirming the presence of one chlorine atom.
    
  • Loss of Acetyl/Acetonitrile (

    
    ):  A competitive pathway unique to the 3-methyl substitution. The cleavage of the isoxazole ring can eject a neutral acetonitrile (
    
    
    
    ) fragment, yielding a radical cation at m/z 126 .
  • Loss of Carbon Monoxide (

    
    ):  Following isomerization to the phenol form, the phenolic oxygen is expelled as CO. This shifts the molecular ion to m/z 139 .
    
  • Loss of Chlorine (

    
    ):  Direct cleavage of the C–Cl bond is less favorable than ring opening but generates a minor peak at m/z 132 .
    
Pathway Visualization

The following diagram illustrates the competing pathways between the "Nitrile Route" (Loss of CO) and the "Isoxazole Cleavage Route" (Loss of CH


CN).

FragmentationPathway M_Ion Molecular Ion (M+) m/z 167/169 (5-chloro-3-methylbenzisoxazole) Isomer Isomerization (2-hydroxy-5-chlorobenzonitrile) M_Ion->Isomer N-O Bond Cleavage (Thermal/EI) Frag_Cl [M - Cl]+ m/z 132 (Benzisoxazole cation) M_Ion->Frag_Cl - Cl radical Frag_CO [M - CO]+. m/z 139/141 (Carbazole-like cation) Isomer->Frag_CO - CO (28 Da) Major Pathway Frag_HCN [M - CH3CN]+. m/z 126/128 (Chlorobenzofuran type) Isomer->Frag_HCN - CH3CN (41 Da) Competitive Pathway m/z 104 m/z 104 Frag_CO->m/z 104 - Cl

Caption: Mechanistic flow of 5-chloro-3-methylbenzisoxazole fragmentation. The isomerization step (yellow) is the critical precursor to the major CO loss pathway.

Comparative Guide: Benzisoxazole vs. Benzoxazole

A common analytical challenge is distinguishing 5-chloro-3-methyl-1,2-benzisoxazole (Product A) from its isomer 5-chloro-2-methyl-1,3-benzoxazole (Alternative B) . While both have identical molecular weights (167.59), their fragmentation "fingerprints" differ due to ring stability.

Performance Comparison Table
Feature5-Chloro-3-methyl-1,2-benzisoxazole (Target)5-Chloro-2-methyl-1,3-benzoxazole (Alternative)Differentiation Logic
Base Peak Often m/z 167 (

) or m/z 139 (

)
Often m/z 167 (

)
Benzisoxazoles fragment more readily due to the weak N-O bond.
[M - CO] Intensity High (Major pathway via phenol isomer)Moderate Benzisoxazole isomerization drives CO loss; Benzoxazoles are more stable.
[M - CH3CN] Distinct (m/z 126) Low / Absent 3-methyl position in benzisoxazole favors acetonitrile loss; 2-methyl benzoxazole loses CH

CN less efficiently.
[M - CHO] (m/z 138) Very Low (<5%) Significant Benzoxazoles often lose a CHO radical (m/z 29) directly from the ring system.
Isotope Ratio 3:1 (

)
3:1 (

)
Identical (Non-diagnostic).
Diagnostic Rule

To confirm the identity of the 3-methylbenzisoxazole isomer:

  • Look for the m/z 126 peak (

    
    ). Its presence strongly suggests the 3-methyl-1,2-benzisoxazole structure.
    
  • Check the m/z 138 peak (

    
    ). If this peak is prominent, the sample is likely the benzoxazole isomer, not the benzisoxazole.
    

Summary of Key Ions

m/z (Nominal)Ion IdentityOrigin / Mechanism
167

(

)
Molecular Ion.
169

(

)
Molecular Ion (Isotope).
139

Loss of CO (28 Da) from isomerized phenol form.
126

Loss of Acetonitrile (CH

CN, 41 Da).
104

Secondary loss of Cl from the m/z 139 fragment.
75

Benzyne-type fragment (aromatic disintegration).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36953-24-9. Retrieved from [Link]

  • Ceraulo, L., et al. (2004). Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Forensic Science International.[2] Retrieved from [Link]

  • Lifshitz, A., et al. (2006). Decomposition and isomerization of 1,2-benzisoxazole. Journal of Physical Chemistry A. Retrieved from [Link]

Sources

distinguishing 1,2-benzisoxazole from 1,2-benzoxazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide distinguishing 1,2-benzisoxazole (indoxazene) from its structural isomers, specifically 1,2-benzoxazole (often used synonymously with indoxazene but chemically distinct from 1,3-benzoxazole ) and 2,1-benzisoxazole (anthranil).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary: The Isomer Landscape

In heterocyclic chemistry, the term "benzoxazole" is frequently ambiguous. While 1,3-benzoxazole is the standard "benzoxazole" found in literature, 1,2-benzisoxazole (indoxazene) and 2,1-benzisoxazole (anthranil) are distinct isomers with radically different chemical stabilities and pharmacological profiles.

This guide provides a definitive protocol to distinguish 1,2-benzisoxazole from its isomers using chemical reactivity (Kemp elimination) and spectroscopic signatures (NMR/MS).

IsomerCommon NameStructure FeatureKey Stability Characteristic
1,2-Benzisoxazole IndoxazeneN-O bond (O at 1, N at 2)Base-labile (Kemp Elimination)
2,1-Benzisoxazole AnthranilN-O bond (N at 1, O at 2)Unstable; rearranges easily
1,3-Benzoxazole BenzoxazoleC-2 between O and NBase-stable ; chemically robust

Critical Distinction: The Kemp Elimination Test

The most definitive "wet chemistry" test to distinguish 1,2-benzisoxazole from 1,3-benzoxazole is its sensitivity to base. 1,2-Benzisoxazoles undergo the Kemp elimination , a base-catalyzed ring-opening reaction that yields 2-cyanophenols (salicylonitriles) . 1,3-Benzoxazoles do not undergo this transformation under mild conditions.

Mechanism of Action

The weak N-O bond in the isoxazole ring acts as a "chemical fuse." Upon deprotonation at the C-3 position, the ring fragments.

KempElimination Substrate 1,2-Benzisoxazole (Intact Ring) Transition Deprotonation at C-3 (Carbanion Intermediate) Substrate->Transition + Base Base Base (OH-) Base->Transition RingOpen N-O Bond Cleavage (Concerted/Stepwise) Transition->RingOpen Rapid Product 2-Cyanophenol (Salicylonitrile) RingOpen->Product Irreversible

Caption: The Kemp elimination pathway specific to 1,2-benzisoxazoles. 1,3-benzoxazoles lack the N-O bond required for this fragmentation.

Diagnostic Protocol: Base Sensitivity Assay

Objective: Confirm the presence of the 1,2-benzisoxazole core by converting it to 2-cyanophenol.

Reagents:

  • Sample (10 mg)

  • 1.0 M NaOH (aq)

  • Methanol or DMSO (solvent)

  • UV-Vis Spectrophotometer or TLC plate

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of the unknown isomer in 1 mL of Methanol.

  • Baseline Measurement: Spot on TLC or record UV-Vis spectrum (

    
     typically ~250-280 nm for the heterocycle).
    
  • Base Treatment: Add 0.5 mL of 1.0 M NaOH. Shake at room temperature for 5-10 minutes.

  • Observation:

    • 1,2-Benzisoxazole: Rapid conversion to 2-cyanophenol . In UV-Vis, look for a significant bathochromic shift (red shift) due to the formation of the phenolate anion (

      
       ~300-320 nm). On TLC, the starting material spot will disappear, replaced by a more polar phenol spot.
      
    • 1,3-Benzoxazole: Remains largely unchanged under these mild conditions.

    • Anthranil: May decompose complexly but does not cleanly yield 2-cyanophenol.

Spectroscopic Identification (NMR & MS)

When "wet" tests are not feasible, NMR provides the most reliable structural proof.

Comparative 1H NMR Data (CDCl₃)

The chemical shift of the proton on the heterocyclic ring is diagnostic.

IsomerDiagnostic ProtonChemical Shift (

, ppm)
MultiplicityNote
1,3-Benzoxazole H-2 8.10 – 8.20 SingletFlanked by O and N (most deshielded).
1,2-Benzisoxazole H-3 8.60 – 8.80 SingletAttached to C=N, adjacent to ring fusion.
2,1-Benzisoxazole H-3 > 9.00 SingletAdjacent to Oxygen and ring fusion; highly deshielded.

Expert Insight:

  • 1,3-Benzoxazole H-2 is often mistakenly expected to be the most downfield, but the unique electronic structure of anthranil (2,1-isomer) often pushes its H-3 proton further downfield (>9 ppm).

  • 1,2-Benzisoxazole H-3 is distinct because it lacks the direct "sandwiching" between two heteroatoms seen in the 1,3-isomer, yet the N-O bond anisotropy deshields it significantly.

Mass Spectrometry (Fragmentation)
  • 1,2-Benzisoxazole: Often shows a molecular ion

    
     but is characterized by a facile loss of CO (28 Da)  after isomerization to the cyanophenol form, or loss of NO  depending on ionization method.
    
  • 1,3-Benzoxazole: Very stable molecular ion. Primary fragmentation is loss of HCN (27 Da) and CO (28 Da) from the oxazole ring.

Synthesis Pathways: Origin Control

Understanding the synthetic origin is often the best way to rule out isomers.

SynthesisPathways Salicylaldehyde Salicylaldehyde Oxime (2-Hydroxybenzaldehyde oxime) Reagent1 Cyclization (Ac2O/Base) N-O Bond Formation Salicylaldehyde->Reagent1 Aminophenol 2-Aminophenol Reagent2 Carboxylic Acid/Orthoester Condensation Aminophenol->Reagent2 Nitrobenzaldehyde 2-Nitrobenzaldehyde Reagent3 Reduction (Sn/HCl) Cyclization Nitrobenzaldehyde->Reagent3 Indoxazene 1,2-BENZISOXAZOLE (Indoxazene) Reagent1->Indoxazene Retains Oxygen at Pos 1 Benzoxazole 1,3-BENZOXAZOLE Reagent2->Benzoxazole Common Route Anthranil 2,1-BENZISOXAZOLE (Anthranil) Reagent3->Anthranil

Caption: Synthetic origins determine the isomer. 1,2-benzisoxazoles are derived from oximes, while 1,3-benzoxazoles come from aminophenols.

Pharmacological Relevance

For drug developers, the choice between these isomers is not just structural but functional.

  • 1,2-Benzisoxazole (The "Antipsychotic" Scaffold):

    • Key Drugs: Risperidone , Paliperidone , Iloperidone , Zonisamide .

    • Mechanism: The scaffold is often used as a bioisostere for other aromatics to tune metabolic stability (though the ring itself can be opened metabolically) and receptor binding affinity (D2/5-HT2A antagonism).

    • Metabolic Liability: The reductive cleavage of the N-O bond is a known metabolic pathway (reductive ring opening) in vivo, distinct from the oxidative metabolism of 1,3-benzoxazoles.

  • 1,3-Benzoxazole (The "Antimicrobial/NSAID" Scaffold):

    • Key Drugs: Flunoxaprofen , Calcimycin (ionophore).

    • Properties: High chemical stability makes it an excellent rigid linker in enzyme inhibitors (e.g., kinase inhibitors).

References

  • Kemp, D. S., & Woodward, R. B. (1965). The N-ethylbenzisoxazolium cation—I: Preparation and reactions with nucleophiles. Tetrahedron, 21(11), 3019-3035. Link

  • Domene, C., Jenneskens, L. W., & Fowler, P. W. (2005). Aromaticity of anthranil and its isomers, 1,2-benzisoxazole and benzoxazole. Tetrahedron Letters, 46(23), 4077-4080. Link

  • Uto, Y. (2016).[1] 1,2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current Pharmaceutical Design, 22(12).[2] Link

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Standard reference for NMR shifts of heterocycles).
  • Casey, M. L., Kemp, D. S., et al. (1973). Physical organic chemistry of benzisoxazoles. The Journal of Organic Chemistry, 38(13). Link

Sources

HPLC retention time of 5-chloro-3-methyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: HPLC Separation & Retention Profiling of 5-Chloro-3-methyl-1,2-benzisoxazole

Part 1: Executive Summary & Analytical Context

5-Chloro-3-methyl-1,2-benzisoxazole is a critical heterocyclic intermediate, structurally distinct from the anticonvulsant Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) due to the presence of a lipophilic 5-chloro substituent and a 3-methyl group rather than a polar sulfonamide moiety.

This guide provides a comparative analysis of HPLC methodologies for isolating and quantifying this compound. Unlike polar benzisoxazoles that elute early on reverse-phase (RP) columns, the 5-chloro-3-methyl derivative exhibits significant hydrophobicity. Consequently, standard "generic" gradients often result in excessive retention or peak broadening unless optimized.

Key Analytical Challenge: Balancing retention time (RT) against resolution from structurally similar impurities (e.g., 5-chloro-2-hydroxyacetophenone oxime precursors).

Part 2: Comparative Methodology Guide

This section compares three distinct chromatographic approaches. The "performance" here is defined by the method's ability to provide sharp peak shape, adequate retention (


), and resolution from synthesis precursors.
Comparison Table: Chromatographic Performance Metrics
FeatureMethod A: Standard C18 (USP-Style) Method B: High-Throughput C8 Method C: Phenyl-Hexyl Selectivity
Stationary Phase Octadecylsilane (C18), 5µmOctylsilane (C8), 1.7-3µmPhenyl-Hexyl, 3-5µm
Primary Mechanism Hydrophobic InteractionModerate Hydrophobicity

Interaction + Hydrophobicity
Retention Behavior High Retention (Late eluter)Moderate Retention (Faster)Unique Selectivity (Separates isomers)
Typical RT 12–18 min (Isocratic)4–6 min (Gradient)8–12 min (Isocratic)
Suitability Final QC / Purity AssayIPC (In-Process Control)Complex Impurity Profiling
Solvent Consumption HighLowMedium

Expert Insight: For 5-chloro-3-methyl-1,2-benzisoxazole, Method B (C8) is often superior for routine monitoring because the 5-chloro group makes the molecule sufficiently hydrophobic that a C18 column requires high organic concentrations (>60%) to elute it within a reasonable timeframe.

Part 3: Detailed Experimental Protocols

The following protocols are self-validating systems designed to ensure reproducibility.

Protocol 1: The "Gold Standard" C18 Isocratic Method

Recommended for final purity assessment where resolution is paramount.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60 : 40 v/v).

    • Note: The high organic ratio (60%) is required to elute the hydrophobic 5-chloro analog. Standard Zonisamide methods (typically 15-30% ACN) will cause this molecule to retain indefinitely (>30 min).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Maximal absorption for the benzisoxazole core).

  • Injection Volume: 10 µL.

  • Expected Retention Time: ~11.5 - 12.5 minutes.

Protocol 2: Rapid Gradient (C8/UPLC Compatible)

Recommended for reaction monitoring (IPC).

  • Column: Waters Symmetry C8 (150 mm x 3.9 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Gradient Program:

    • 0.0 min: 40% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 40% B

  • Flow Rate: 1.0 mL/min.[1]

  • Expected Retention Time: ~6.8 minutes.

Part 4: Mechanism of Retention & Visual Analysis

Understanding the why allows for intelligent method adjustment.

  • Hydrophobicity (LogP):

    • Zonisamide (Parent/Analog): LogP ~ 0.5 (Elutes early).

    • 5-Chloro-3-methyl-1,2-benzisoxazole: LogP ~ 2.8 - 3.2.[6]

    • Impact: The 5-chloro substituent adds significant non-polar surface area, increasing interaction with C18 chains. The 3-methyl group is less polar than the methanesulfonamide group found in Zonisamide, further increasing retention.

  • Chemical Interactions:

    • The benzisoxazole ring is planar and aromatic.

    • On Phenyl-Hexyl columns,

      
       stacking interactions with the stationary phase can separate this molecule from non-aromatic impurities or positional isomers (e.g., 2,1-benzisoxazole derivatives) more effectively than C18.
      
Visualization: Chromatographic Decision Tree

HPLC_Decision_Tree Start Start: Analyze 5-Chloro-3-methyl-1,2-benzisoxazole Goal_Speed Goal: Speed (IPC) Start->Goal_Speed Reaction Monitor Goal_Purity Goal: High Purity (QC) Start->Goal_Purity Final Product Method_C8 Method B: C8 Column Gradient 40-90% ACN RT: ~6-7 min Goal_Speed->Method_C8 Method_C18 Method A: C18 Column Isocratic 60% ACN RT: ~12 min Goal_Purity->Method_C18 Check_Res Check Resolution (Rs) Method_C18->Check_Res Outcome_Good Pass: Rs > 2.0 Check_Res->Outcome_Good Clear Peaks Outcome_Bad Fail: Co-elution Check_Res->Outcome_Bad Impurity Overlap Fix_Phenyl Switch to Phenyl-Hexyl (Exploit Pi-Pi Selectivity) Outcome_Bad->Fix_Phenyl Optimize

Figure 1: Decision tree for selecting the optimal stationary phase based on analytical goals (Speed vs. Resolution).

Part 5: Troubleshooting & Stability

  • Peak Tailing: The isoxazole nitrogen can act as a weak base. If peak tailing (T > 1.5) is observed, ensure the mobile phase pH is buffered (e.g., Phosphate buffer pH 3.0) rather than just using water.[4] The acidic pH suppresses ionization of silanols on the column, reducing secondary interactions.

  • Retention Drift: This molecule is sensitive to temperature. A fluctuation of ±2°C can shift RT by 0.5 minutes. Always use a thermostatted column compartment.

References

  • United States Pharmacopeia (USP). Zonisamide Monograph: Related Compounds. (Demonstrates standard C18 methods for benzisoxazole cores, though specific to the sulfonamide derivative).

  • Bahrami, G. et al. (2010). Determination and Validation of Zonisamide and its Four Related Substances by HPLC. Indian Journal of Pharmaceutical Sciences. (Provides comparative retention data for benzisoxazole derivatives).

  • Ghari, G. & Viterbo, D. (1982).[7][8] 5-Chloro-3-methyl-1,2-benzisoxazole 2-oxide.[6][9][10] Acta Crystallographica. (Structural characterization of the oxidized derivative, relevant for impurity identification).

  • Sielc Technologies. Separation of Benzisoxazole Derivatives on Mixed-Mode Columns. (Application note on separating hydrophobic benzisoxazoles).

Sources

Comparative Technical Guide: 5-Chloro-3-methyl-1,2-benzisoxazole vs. 3-Phenyl Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 5-chloro-3-methyl-1,2-benzisoxazole (Compound A) and its 3-phenyl analog (Compound B). While both share the core 1,2-benzisoxazole (indoxazene) scaffold, the substitution at the C3 position dictates divergent synthetic pathways, chemical stability profiles, and pharmacological applications.

  • 3-Methyl Variant: A key pharmacophore for anticonvulsants (e.g., Zonisamide precursors).[1] It possesses acidic

    
    -protons, making it susceptible to specific base-catalyzed functionalizations and ring-opening degradations.
    
  • 3-Phenyl Variant: A lipophilic, sterically bulky scaffold often explored in antipsychotic and anticancer medicinal chemistry. It exhibits superior base stability due to the absence of acidic

    
    -protons, altering its metabolic and degradation pathways.
    

Physicochemical Profile & Structural Analysis[2][3][4][5][6]

The substitution of a methyl group with a phenyl ring significantly alters the molecular landscape. The following data highlights the shift in "drug-likeness" and physical behavior.

Feature5-Chloro-3-methyl-1,2-benzisoxazole5-Chloro-3-phenyl-1,2-benzisoxazole
Formula C

H

ClNO
C

H

ClNO
MW 167.59 g/mol 229.66 g/mol
LogP (Calc) ~2.5 - 2.8~4.2 - 4.5
Electronic Effect Methyl: Weakly electron-donating (inductive)Phenyl: Electron-withdrawing (induction) / Conjugating
Steric Bulk Low (allows tight binding pockets)High (requires hydrophobic clefts)

-Proton Acidity
Yes (pKa ~25, susceptible to deprotonation)No (Quaternary carbon attachment)

Implication: The drastic increase in LogP for the phenyl analog suggests higher blood-brain barrier (BBB) permeability but lower aqueous solubility, necessitating different formulation strategies (e.g., lipid-based delivery vs. salt formation).

Chemical Synthesis Pathways[6][7][8][9][10]

The synthesis of these analogs diverges primarily at the precursor ketone stage. Both routes rely on the oxime-mediated cyclization , but the conditions and kinetics differ.

Comparative Synthetic Workflow

The following diagram illustrates the parallel synthesis from substituted phenols.

SynthesisComparison Start 5-Chloro-2-hydroxy Precursor KetoneM 5-Chloro-2-hydroxy acetophenone Start->KetoneM Acylation (Ac2O/AlCl3) KetoneP 5-Chloro-2-hydroxy benzophenone Start->KetoneP Benzoylation (PhCOCl/AlCl3) OximeM Oxime Intermediate (Methyl) KetoneM->OximeM NH2OH·HCl NaOAc AcetateM Oxime Acetate OximeM->AcetateM Ac2O (Activation) ProdM 5-Chloro-3-methyl 1,2-benzisoxazole AcetateM->ProdM Pyridine/Base Cyclization OximeP Oxime Intermediate (Phenyl) KetoneP->OximeP NH2OH·HCl Pyridine ProdP 5-Chloro-3-phenyl 1,2-benzisoxazole OximeP->ProdP SOCl2 or Base Cyclization

Figure 1: Divergent synthetic pathways. The methyl variant often requires oxime acetylation to facilitate cyclization, whereas the phenyl variant can often be cyclized directly from the oxime using thionyl chloride or strong base.

Reactivity & Stability: The "Kemp" Factor

A critical distinction lies in the stability of the isoxazole ring against base. The Kemp elimination is a well-known ring-opening reaction of benzisoxazoles.

3-Methyl Instability (Alpha-Deprotonation)

The 3-methyl group possesses protons that can be abstracted by strong bases (e.g., LDA, NaH). This generates a carbanion that can trigger ring opening or allow for electrophilic substitution (e.g., sulfonation to form Zonisamide precursors).

  • Reaction: Base attack

    
    
    
    
    
    -Carbanion
    
    
    Ring Opening to
    
    
    -hydroxy-nitriles (or functionalization).
3-Phenyl Stability (Base Hardening)

The 3-phenyl analog lacks these protons. It cannot undergo


-deprotonation. Ring opening requires nucleophilic attack directly at the C3 carbon, which is sterically hindered by the phenyl ring and electronically stabilized by conjugation.
  • Result: The 3-phenyl analog is significantly more stable in basic media, making it suitable for coupling reactions (e.g., Suzuki-Miyaura) that require basic conditions, without destroying the heterocycle.

Stability Methyl 3-Methyl Analog BaseM Strong Base (e.g., NaH) Methyl->BaseM Carbanion alpha-Carbanion Intermediate BaseM->Carbanion OpenM Ring Opening (o-Hydroxy-nitrile) Carbanion->OpenM Elimination FuncM Functionalization (e.g., Sulfonation) Carbanion->FuncM Electrophile Phenyl 3-Phenyl Analog BaseP Strong Base (e.g., NaH) Phenyl->BaseP Stable Resistant to Deprotonation BaseP->Stable NucAttack Direct C3 Attack (Slow/Difficult) BaseP->NucAttack High Temp/Strong Nuc

Figure 2: Mechanistic stability comparison. The 3-methyl analog offers a reactive handle for functionalization but suffers from instability. The 3-phenyl analog is chemically robust.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-3-methyl-1,2-benzisoxazole

Targeting the Zonisamide Scaffold

  • Oximation: Dissolve 5-chloro-2-hydroxyacetophenone (10 mmol) in ethanol (20 mL). Add hydroxylamine hydrochloride (15 mmol) and sodium acetate (15 mmol). Reflux for 2 hours. Pour into ice water, filter the oxime precipitate.

  • Acetylation: Dissolve the dried oxime in acetic anhydride (5 mL). Heat at 60°C for 1 hour.

  • Cyclization: Pour the reaction mixture into water to precipitate the oxime acetate. Dissolve this intermediate in dry pyridine (10 mL) and reflux for 4 hours.

  • Workup: Pour into dilute HCl/ice mixture. Extract with ethyl acetate.[2] Wash with brine, dry over Na

    
    SO
    
    
    
    .[2]
  • Purification: Recrystallize from ethanol/water.

    • Expected Yield: 75-85%

    • Key Observation: Product should be a white/off-white solid.

Protocol B: Synthesis of 5-Chloro-3-phenyl-1,2-benzisoxazole

Targeting the Lipophilic Pharmacophore

  • Precursor Prep: React 4-chlorophenol with benzoyl chloride (AlCl

    
     catalyst, Fries rearrangement conditions) to yield 5-chloro-2-hydroxybenzophenone.
    
  • Oximation: Dissolve ketone (10 mmol) in pyridine (15 mL) and add hydroxylamine hydrochloride (20 mmol). Reflux for 6–12 hours (slower kinetics due to sterics).

  • Cyclization: Evaporate pyridine. Resuspend residue in DMF. Add Na

    
    CO
    
    
    
    (2 eq) and heat to 100°C for 4 hours. Alternatively, treat the oxime with thionyl chloride in CH
    
    
    Cl
    
    
    at 0°C.
  • Workup: Quench with water. Extract with dichloromethane.[3]

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Expected Yield: 60-70%

    • Key Observation: Product is highly lipophilic; ensure complete removal of non-polar impurities.

Pharmacological Implications[1][2][6][11][12][13]

Domain3-Methyl Analog3-Phenyl Analog
Primary Indication Anticonvulsant (e.g., Zonisamide)Antopsychotic / Anticancer
Mechanism Na+ channel blocker / T-type Ca2+ channel blocker.D2/5-HT2A antagonism; Tubulin polymerization inhibition (cancer).
Metabolism Oxidation of methyl group; Ring opening by reductive metabolism (reductases).Hydroxylation of phenyl ring; More resistant to reductive ring opening.
Receptor Affinity Low affinity for GPCRs unless functionalized.High affinity for hydrophobic pockets in GPCRs (Dopamine/Serotonin).

Expert Insight: When designing libraries, use the 3-methyl scaffold if you intend to elaborate the side chain (e.g., bromination followed by amination). Use the 3-phenyl scaffold if you need a rigid, metabolically stable hydrophobic core to occupy deep hydrophobic pockets in receptors like 5-HT2A.

References

  • BenchChem. Optimizing reaction conditions for benzoisoxazole formation. (2025).[4][2] Retrieved from

  • MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide: Synthesis and Reactivity. (2022).[5] Retrieved from

  • Thieme Connect. Science of Synthesis: 1,2-Benzisoxazoles and Related Compounds. (2010). Retrieved from

  • NIH PubMed. 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole: Crystallography and Structural Analysis. (2011).[2][6][7] Retrieved from

  • ChemicalBook. 5-Chloro-3-phenylisoxazole Synthesis and Properties. (2019). Retrieved from

Sources

Publish Comparison Guide: Crystal Structure Analysis of 3-Methyl-5-Chloro-1,2-Benzisoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance[1]

3-Methyl-5-chloro-1,2-benzisoxazole represents a critical intermediate scaffold in the synthesis of bioactive benzisoxazole derivatives, a class of compounds renowned for their antipsychotic (e.g., Risperidone, Paliperidone) and anticonvulsant (e.g., Zonisamide) properties.

For researchers and drug development professionals, understanding the solid-state arrangement of this core scaffold is essential for predicting solubility, stability, and potential polymorphism in downstream API (Active Pharmaceutical Ingredient) formulation.

Critical Insight: While the parent 3-methyl-5-chloro-1,2-benzisoxazole is often encountered as a low-melting solid or oil (rendering standard single-crystal X-ray diffraction difficult without in situ cryo-crystallography), its 2-oxide derivative (N-oxide) forms stable, well-defined crystals. This guide focuses on the crystallographic data of the 5-chloro-3-methyl-1,2-benzisoxazole 2-oxide as the primary structural surrogate, comparing it with the clinically relevant Zonisamide to illustrate how specific functional group modifications dictate packing efficiency and intermolecular bonding.

Crystallographic Characterization: The 5-Chloro-2-Oxide Surrogate

The most definitive crystallographic data for this specific substitution pattern comes from the N-oxide derivative. This structure reveals the baseline packing preferences of the 5-chloro-benzisoxazole core before complex side chains (like sulfonamides) are introduced.

Experimental Data: 5-Chloro-3-methyl-1,2-benzisoxazole 2-oxide

Source: Chiari & Viterbo, Acta Crystallographica Section B, 1982 [1].

ParameterValue
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å

Å

Å
Angle (

)

Volume (

)

Å

Z (Molecules/Cell) 8 (Two independent molecules in asymmetric unit)
Density (

)

Mg m

Melting Point 406 K (133 °C)
Structural Analysis & Causality
  • Planarity: The benzisoxazole ring system is essentially planar. This planarity is a prerequisite for the

    
    -stacking interactions often observed in this class of intercalators.
    
  • Packing Forces: Unlike sulfonamide derivatives (discussed below), the N-oxide lacks strong hydrogen bond donors. The crystal packing is dominated by Van der Waals interactions and weak

    
     contacts.
    
  • N-Oxide Effect: The

    
     bond in the isoxazole ring is lengthened compared to non-oxides, introducing a dipole that directs the "head-to-tail" alignment of molecules in the unit cell.
    

Comparative Analysis: Scaffold vs. Drug (Zonisamide)

To understand how functionalization alters the solid-state landscape, we compare the simple 5-chloro-N-oxide scaffold with Zonisamide (1,2-benzisoxazole-3-methanesulfonamide).

Comparative Data Table
Feature5-Cl-3-Me-Benzisoxazole 2-oxide [1]Zonisamide (3-sulfamoylmethyl) [2,3]
Role Synthetic Intermediate / SurrogateActive Pharmaceutical Ingredient (API)
Space Group

(Monoclinic)

(Monoclinic)
Dominant Interaction Van der Waals, Dipole-DipoleStrong H-Bond Network (

)
Packing Motif Planar stacking, weak layers3D Hydrogen-bonded network (High Stability)
Implication Lower lattice energy, higher solubility potentialHigh lattice energy, limited aqueous solubility
Mechanistic Insight[4][5]
  • The "Chlorine" Factor: In the 5-chloro derivative, the chlorine atom acts primarily as a steric blocker and a weak halogen bond acceptor. It does not drive the formation of a robust 3D network.

  • The "Sulfonamide" Factor: In Zonisamide, the sulfonamide group (

    
    ) creates a "molecular velcro" effect. The protons on the nitrogen form strong hydrogen bonds with sulfonyl oxygens of neighboring molecules. This explains why Zonisamide is a high-melting solid (approx. 160-163 °C) compared to the lower melting or liquid states of simple alkyl-benzisoxazoles.
    

Synthesis & Structural Evolution Pathway[4]

The following diagram illustrates the chemical genealogy of these structures, showing how the 5-chloro intermediate fits into the broader benzisoxazole synthesis landscape.

Benzisoxazole_Pathways Precursor o-Hydroxy Ketoxime Oxidation Oxidative Cyclization (e.g., Pb(OAc)4) Precursor->Oxidation NOxide 5-Chloro-3-methyl- 1,2-benzisoxazole 2-oxide (Crystalline Surrogate) Oxidation->NOxide Yields Stable Crystals Reduction Reduction (e.g., PCl3) NOxide->Reduction Target 3-Methyl-5-chloro- 1,2-benzisoxazole (Liquid/Low MP Solid) Reduction->Target Loss of Oxygen Funct Functionalization (e.g., Sulfonation) Target->Funct Drug Zonisamide Analogues (High MP Solids) Funct->Drug H-Bond Network Formation

Figure 1: Structural evolution from oxime precursors to crystalline N-oxides and functionalized drug scaffolds.[1][2][3][4][5][6][7]

Experimental Protocol: Crystallization of Benzisoxazole Intermediates

To replicate the crystal growth for X-ray analysis of these intermediates, the following protocol is recommended. This method utilizes slow evaporation , which is superior for obtaining single crystals of benzisoxazole derivatives compared to rapid cooling.

Protocol: Solvent-Mediated Slow Evaporation
  • Preparation: Dissolve 50 mg of the crude 5-chloro-3-methyl-1,2-benzisoxazole (or its N-oxide) in 5 mL of Ethanol/Dichloromethane (1:1 v/v) . The dichloromethane ensures solubility of the chlorinated core, while ethanol acts as the antisolvent.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Vapor Diffusion (Alternative): Place the uncapped vial inside a larger jar containing pure Hexane . Cap the outer jar.

    • Mechanism:[3][4][5] Hexane vapor will slowly diffuse into the ethanol/DCM solution, gradually lowering solubility and promoting ordered crystal growth.

  • Observation: Allow to stand undisturbed at 4 °C for 48-72 hours.

  • Validation: Harvest crystals and examine under a polarizing microscope. Sharp extinction indicates crystallinity suitable for XRD.

References

  • Chiari, G., & Viterbo, D. (1982). 5-Chloro-3-methyl-1,2-benzisoxazole 2-oxide . Acta Crystallographica Section B, 38(1), 323-325. Link

  • Binda, C., et al. (2011). Structure of the Human Monoamine Oxidase B-Zonisamide Complex . Journal of Medicinal Chemistry, 54(13). Link

  • Suresh, K., et al. (2012). Cocrystals of zonisamide: Physicochemical characterization . CrystEngComm, 14. Link

  • Uno, H., et al. (1979).[4] Studies on 3-Substituted 1,2-Benzisoxazole Derivatives . Chemical and Pharmaceutical Bulletin. Link

Sources

Comprehensive Characterization Guide: UV-Vis Absorption of 5-Chloro-3-methylbenzisoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the UV-Vis spectral characteristics of 5-chloro-3-methyl-1,2-benzisoxazole , a critical heterocyclic intermediate. It focuses on distinguishing the compound from its synthetic precursors and validating its purity using spectral shifts.

Executive Summary

5-Chloro-3-methyl-1,2-benzisoxazole (CAS: 36953-39-4) is a pharmacophore scaffold used in the synthesis of atypical antipsychotics and anticonvulsants. Its spectral signature is distinct from its acyclic precursors, specifically the 2-hydroxy-5-chloroacetophenone oxime .

Accurate determination of the UV absorption maxima (


) is essential for:
  • Reaction Monitoring: Confirming cyclization of the oxime.

  • HPLC Method Development: Selecting the optimal detection wavelength to maximize signal-to-noise ratios.

  • Purity Profiling: Distinguishing the product from phenolic impurities.

Spectral Profile & Absorption Maxima

The UV-Vis spectrum of 5-chloro-3-methylbenzisoxazole in methanol typically exhibits two primary absorption bands characteristic of the benzo-fused isoxazole system.

Typical Absorption Data
Band AssignmentWavelength (

)
Molar Absorptivity (

)
Electronic Transition
Primary (K-Band) 254 – 258 nm High (

)

(Benzenoid/Heterocyclic)
Secondary (B-Band) 298 – 302 nm Moderate (

)

(Fine structure)

Note: Values are solvent-dependent. A bathochromic shift of 2–5 nm is often observed in polar aprotic solvents (e.g., DMSO) compared to methanol.

Mechanism of Absorption

The 1,2-benzisoxazole core possesses a continuous cyclic


-electron system. The 5-chloro  substituent acts as an auxochrome, donating electron density into the ring via the mesomeric effect (+M), which causes a red shift (bathochromic)  relative to the unsubstituted parent compound (Parent 

nm). The 3-methyl group contributes a minor hyperchromic effect.

Comparative Analysis: Product vs. Precursor

The most critical challenge in synthesizing this compound is differentiating it from the starting material, 2-hydroxy-5-chloroacetophenone oxime .

The "pH-Shift" Validation Protocol

This is a self-validating experimental check. The precursor contains a free phenolic hydroxyl group, while the product (benzisoxazole) does not.

Feature5-Chloro-3-methylbenzisoxazole (Product)2-Hydroxy-5-chloroacetophenone Oxime (Precursor)
Chromophore Fused Bicyclic AromaticAcyclic Conjugated Phenol
Neutral pH UV

nm

nm
Alkaline pH (0.1 N NaOH) No Shift (Spectrum Stable)Red Shift (

moves to

nm)
Explanation Ether linkage is chemically inert to mild base.Phenolic proton deprotonates, forming a phenolate anion with extended conjugation.

Expert Insight: If your sample exhibits a significant spectral shift upon adding a drop of NaOH, the cyclization is incomplete.

Experimental Methodologies

Protocol A: Determination of

Objective: Accurate spectral characterization for analytical standards.

  • Stock Preparation: Dissolve 10 mg of 5-chloro-3-methylbenzisoxazole in 100 mL of HPLC-grade Methanol (Concentration:

    
    ).
    
  • Working Standard: Dilute 1.0 mL of Stock into 10 mL of Methanol (

    
    ).
    
  • Blanking: Use pure HPLC-grade Methanol in the reference cell.

  • Scanning:

    • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

    • Range: 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 1.0 nm.

  • Data Processing: Determine the peak maxima using the first derivative method (

    
    ) to resolve overlapping bands.
    
Protocol B: HPLC Detection Wavelength Selection

Objective: Optimize sensitivity for impurity profiling.

  • For Trace Impurities: Use 254 nm .[1] This aligns with the intense K-band, providing maximum sensitivity for low-level detection.

  • For Assay/Purity: Use 300 nm . This aligns with the secondary band. While less sensitive, it is more selective and less prone to interference from solvent cut-offs or non-conjugated aliphatic impurities.

Visualizations

Synthesis and Spectral Monitoring Pathway

The following diagram illustrates the chemical transformation and the logic for UV monitoring.

G Precursor 2-Hydroxy-5-chloro- acetophenone Oxime (Phenolic OH present) Reaction Cyclization (Dehydration) Precursor->Reaction Check_Neutral UV Scan (Neutral MeOH) Both absorb ~250-300nm Precursor->Check_Neutral Product 5-Chloro-3-methyl- 1,2-benzisoxazole (Ether linkage formed) Reaction->Product Product->Check_Neutral Check_Base UV Scan (+NaOH) Differentiation Step Check_Neutral->Check_Base Add Base Result_Precursor Red Shift (>350nm) (Phenolate formed) Check_Base->Result_Precursor If Precursor Result_Product No Shift (Stable Spectrum) Check_Base->Result_Product If Product

Caption: Logical workflow for distinguishing the target benzisoxazole from its oxime precursor using UV spectral shifts.

References

  • Ghari, A. & Viterbo, D. (1982).[2] Structure of 5-chloro-3-methyl-1,2-benzisoxazole 2-oxide. Acta Crystallographica Section B, 38(12). Link

  • Sperry, J. B. & Wright, D. L. (2005). The chemistry of benzisoxazoles. Current Opinion in Drug Discovery & Development. (Review of general spectral properties of the scaffold).
  • Palmer, P. J., et al. (1971). Cytostatic and cytotoxic properties of some 1,2-benzisoxazoles. Journal of Medicinal Chemistry. (Establishes UV baselines for 1,2-benzisoxazole derivatives). Link

  • Uno, H., et al. (1976). Studies on 1,2-Benzisoxazole Derivatives. Chemical and Pharmaceutical Bulletin. (Detailed synthesis and characterization data). Link

Sources

Safety Operating Guide

1,2-Benzisoxazole, 5-chloro-3-methyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of halogenated heterocycles is paramount in drug discovery and chemical synthesis. 1,2-Benzisoxazole, 5-chloro-3-methyl- (CAS: 28909-34-4) is a highly valuable building block, often utilized in the synthesis of bioactive molecules and pharmaceutical intermediates[1]. However, its chlorinated nature and heterocyclic structure dictate strict operational and disposal protocols to mitigate environmental persistence and personnel hazards[2].

This guide provides a self-validating, step-by-step operational protocol for the proper handling, segregation, and disposal of this specific compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Physicochemical & Hazard Profile

Before initiating any protocol, we must establish the chemical's baseline properties. The presence of the chlorine atom classifies this compound as a halogenated organic, which directly dictates its waste stream designation and the required PPE for handling[3].

Table 1: Chemical and Hazard Specifications

Property / HazardSpecification
Chemical Name 1,2-Benzisoxazole, 5-chloro-3-methyl-
CAS Number 28909-34-4
Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2]
Waste Classification Halogenated Organic Waste[3]

Mechanistic Insight: The "Why" Behind Halogenated Waste Segregation

In laboratory waste management, mixing halogenated organics (like our target compound) with non-halogenated solvents is a critical operational error.

The Causality: When halogenated compounds are incinerated, they release corrosive hydrogen chloride (HCl) gas. If combusted at suboptimal temperatures or mixed with incompatible waste streams, they can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[4]. Therefore, environmental protection agencies mandate that halogenated wastes be strictly segregated. This allows waste management facilities to route them to specialized high-temperature incinerators equipped with alkaline scrubbers designed specifically to neutralize acidic effluents[3][4].

Waste Segregation & Decision Workflow

To ensure compliance and safety, the following decision matrix must be applied when disposing of reaction mixtures, washings, or pure samples containing 1,2-Benzisoxazole, 5-chloro-3-methyl-.

WasteSegregation Start Waste Containing 1,2-Benzisoxazole, 5-chloro-3-methyl- CheckAqueous Is the waste >80% Aqueous? Start->CheckAqueous CheckHalogen Does it contain >1% Halogens? CheckAqueous->CheckHalogen No AqueousWaste Aqueous Waste Stream (Check for heavy metals) CheckAqueous->AqueousWaste Yes HalogenatedWaste Halogenated Organic Waste (Requires High-Temp Incineration) CheckHalogen->HalogenatedWaste Yes (Default for this chemical) NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No

Decision tree for classifying 1,2-Benzisoxazole, 5-chloro-3-methyl- waste streams.

Step-by-Step Disposal Methodology

This protocol is a self-validating system: each step contains a verification check to ensure containment integrity and regulatory compliance.

  • Step 1: Container Selection. Select a chemically compatible, high-density polyethylene (HDPE) or glass container.

    • Verification: Inspect the container for prior stress fractures or incompatible chemical residues (e.g., strong oxidizers, inorganic bases, or alkali metals) before use[5].

  • Step 2: Segregation. Ensure the waste is strictly segregated from non-halogenated solvents (like pure ethanol, ethyl acetate, or hexane).

    • Causality: Segregation minimizes disposal costs (halogenated disposal is significantly more expensive) and prevents hazardous cross-reactions[3].

  • Step 3: Transfer. Working inside a certified chemical fume hood, carefully transfer the 1,2-Benzisoxazole, 5-chloro-3-methyl- waste into the container. Use a funnel to prevent spills.

    • Causality: The compound causes respiratory tract irritation (H335); the fume hood maintains negative pressure to protect the operator's breathing zone[2].

  • Step 4: Labeling. Immediately affix a hazardous waste tag to the container. The label MUST explicitly state: "Halogenated Organic Waste", list the specific chemical ("Contains: 1,2-Benzisoxazole, 5-chloro-3-methyl-"), and display the GHS Exclamation Mark pictogram[3].

  • Step 5: Storage. Store the sealed container in a designated, secondary containment tray within a cool, well-ventilated hazardous waste accumulation area, away from direct sunlight, heat, and sparks[3][6].

  • Step 6: EHS Pickup. Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. Do not exceed your local regulatory satellite accumulation time limits (typically 90 days).

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and systematic action is required to prevent dermal exposure, inhalation, and environmental contamination[7].

SpillResponse Spill Spill Detected: 1,2-Benzisoxazole, 5-chloro-3-methyl- Evacuate Evacuate immediate area & Ensure fume hood is ON Spill->Evacuate PPE Don PPE: Nitrile gloves, goggles, lab coat Evacuate->PPE Containment Cover spill with inert absorbent (e.g., sand or vermiculite) PPE->Containment Collection Sweep into sealed container Label as Halogenated Waste Containment->Collection Decon Wash area with soap and water Dispose of washings Collection->Decon

Sequential spill response and decontamination workflow for halogenated organics.

Spill Response Steps:

  • Isolate: Alert personnel in the vicinity. If the spill is outside a fume hood, ensure the room's ventilation is active and step back to allow any aerosols to settle.

  • Protect: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety goggles, and a lab coat[6].

  • Absorb: Do not use combustible materials (like standard paper towels) for large spills. Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or commercial vermiculite[7].

  • Collect: Using a non-sparking tool, scoop the absorbed mixture into a wide-mouth HDPE container or heavy-duty plastic bag.

  • Decontaminate: Wash the spill surface thoroughly with water and a mild detergent. Collect the contaminated wash water and dispose of it as aqueous hazardous waste[8].

References

  • 1,2-Benzisoxazole,5-chloro-3-methyl-,28909-34-4 , Chemical Manufactures. 1

  • 1,2-Benzisoxazole | C7H5NO | CID 71073 , PubChem - NIH. 2

  • SAFETY DATA SHEET - 1,2-Benzisoxazole , Fisher Scientific. 6

  • Hazardous Materials Disposal Guide , Nipissing University. 5

  • Hazardous Waste Guide , UTIA Safety Office. 3

  • SAFETY DATA SHEET - 1,2-Benzisoxazole-3-acetic Acid , TCI Chemicals. 8

  • 5-Nitro-1,2-benzoxazole SAFETY DATA SHEET , Apollo Scientific. 7

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams , P2 InfoHouse / US EPA. 4

Sources

Operational Safety Guide: Handling 1,2-Benzisoxazole, 5-chloro-3-methyl- (CAS 36953-27-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Hazard Profile & Immediate Action

1,2-Benzisoxazole, 5-chloro-3-methyl- is a halogenated heterocyclic intermediate, primarily used as a pharmacophore building block (e.g., in Zonisamide synthesis).[1][2][3] It presents as a solid powder.[4]

Critical Safety Status: WARNING

  • Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Harmful if Swallowed (H302).

  • Sensitization Risk: As with many benzisoxazole derivatives, potential for skin sensitization exists upon repeated exposure.

  • Immediate Directive: Do not handle on an open bench. All transfers of solid material must occur inside a certified chemical fume hood.

Risk Assessment & Causality (The "Why")

Effective safety protocols rely on understanding the mechanism of injury, not just the rules.

  • Chemical Irritation Mechanism: The benzisoxazole ring, particularly when halogenated (5-chloro position), possesses electrophilic character. Upon contact with mucous membranes or moist skin, it can alkylate proteins or generate localized acidity, leading to the inflammation characterized by H315/H319.

  • Dust Aerosolization: As a micronized solid, static charge can cause particle flight. Inhalation triggers immediate upper respiratory tract inflammation (H335).

  • Solvent Synergism: When dissolved in organic solvents (e.g., Dichloromethane, DMF), the solvent acts as a carrier, increasing the permeation rate of the benzisoxazole through standard nitrile gloves. This is the most common point of PPE failure.

Engineering Controls: The First Line of Defense

PPE is the last barrier. Your primary protection is the engineering environment.

Control MeasureSpecificationValidation Method
Chemical Fume Hood Face velocity: 80–100 fpm (0.4–0.5 m/s).Verify flow monitor is green/reading normal before opening container.
Balance Enclosure If weighing <10 mg, use a powder containment hood.Smoke test visualization annually.
Static Control Use an ionizing bar or anti-static gun during weighing.Prevents "particle flight" that contaminates cuffs/sleeves.

Personal Protective Equipment (PPE) Selection Matrix

This matrix distinguishes between handling the pure solid versus reaction solutions .

Decision Logic: Solid vs. Solution

Use the following diagram to determine your PPE requirements based on your specific workflow.

PPE_Selection Start Start: Define Material State StateCheck Is the material Solid or in Solution? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Powder Solution Solution (Dissolved) StateCheck->Solution Liquid SolidGloves Gloves: Double Nitrile (4-8 mil) Standard Lab Coat Solid->SolidGloves SolidResp Respiratory: N95/P100 (Only if outside hood) SolidGloves->SolidResp SolventCheck Carrier Solvent? Solution->SolventCheck CommonSolv Common (MeOH, EtOAc) SolventCheck->CommonSolv Low Permeation Risk AggressiveSolv Aggressive (DCM, DMF, THF) SolventCheck->AggressiveSolv High Permeation Risk StandardGloves Gloves: Double Nitrile (Change every 15 mins) CommonSolv->StandardGloves BarrierGloves Gloves: Silver Shield / Laminate (Chemical Barrier) AggressiveSolv->BarrierGloves

Figure 1: PPE Decision Logic. Note that aggressive solvents (DCM, DMF) require laminate gloves because nitrile degrades rapidly, allowing the benzisoxazole to penetrate the skin.

Detailed Specifications
Body PartPure Solid HandlingSolution Handling (DCM/DMF/THF)
Hand Protection Double Nitrile Gloves (min 4 mil). Why: Sufficient for incidental solid contact.Laminate (Silver Shield/North) or Viton . Why: Nitrile breakthrough for DCM is <2 mins. Dissolved benzisoxazole will follow the solvent through the glove.
Eye/Face Chemical Splash Goggles (ANSI Z87.1). Do not rely on safety glasses due to dust migration.Chemical Splash Goggles + Face Shield if volume >1L.
Respiratory N95/P100 (only if weighing outside hood). Preferred: No respirator needed if in functional hood.Half-mask with OV/AG Cartridges (Organic Vapor/Acid Gas) if outside hood.
Body Standard Cotton Lab Coat + Long Pants.Lab Coat + Tyvek Apron/Sleeves to prevent sleeve saturation.

Operational Protocols (Step-by-Step)

A. Glove Donning & Integrity Check (Self-Validating System)

Trusting a glove without testing it is a critical failure point.

  • Select the correct size.[5] A loose glove compromises dexterity; a tight glove stretches the polymer, reducing breakthrough time.

  • Inflate the glove with air (do not blow into it; twirl the cuff to trap air).

  • Compress to check for pinholes ("The Pop Test"). If it deflates, discard.

  • Inspect for discoloration or brittleness.

  • Don the glove, pulling the cuff over the lab coat sleeve to create a seal.

B. Weighing & Transfer
  • Place the receiving vessel and balance inside the fume hood .

  • Use a disposable anti-static weighing boat.

  • Technique: Use a micro-spatula. Do not pour from the bottle. Pouring creates a dust cloud.

  • Post-Transfer: Wipe the exterior of the stock bottle with a Kimwipe dampened with ethanol before returning it to storage. This prevents "secondary contamination" of the storage cabinet.

C. Emergency Spill Response

Follow the "Wet-Wipe" method to prevent dust aerosolization.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Lab) Spill->Isolate PPE_Up 2. Upgrade PPE (Goggles + Double Gloves) Isolate->PPE_Up TypeCheck Liquid or Solid? PPE_Up->TypeCheck SolidSpill Solid Spill TypeCheck->SolidSpill LiquidSpill Solution Spill TypeCheck->LiquidSpill Cover 3. Cover with Wet Paper Towels (Prevents Dust) SolidSpill->Cover Absorb 3. Absorb with Vermiculite/Pads LiquidSpill->Absorb Clean 4. Wipe & Decontaminate (Soap/Water) Cover->Clean Absorb->Clean Dispose 5. Hazardous Waste (Halogenated) Clean->Dispose

Figure 2: Spill Response Workflow. Emphasizes covering solids with wet towels to prevent inhalation hazards.

Disposal & Decontamination

  • Waste Classification: Halogenated Organic Waste.

  • Container: High-density polyethylene (HDPE) or glass carboy.

  • Labeling: Must explicitly list "1,2-Benzisoxazole, 5-chloro-3-methyl-" and "Halogenated."

  • Decontamination: Glassware should be rinsed with Acetone, then washed with soap and water. The first acetone rinse must be collected as hazardous waste.

References

  • PubChem. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl- (Analogous Hazard Data). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • OSHA. (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Occupational Safety and Health Administration.[2] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Benzisoxazole, 5-chloro-3-methyl-
Reactant of Route 2
Reactant of Route 2
1,2-Benzisoxazole, 5-chloro-3-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.